3-Amino-3-(4-methoxyphenyl)propanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTANCDDCQVQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927321 | |
| Record name | 3-Amino-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131690-56-7 | |
| Record name | 3-Amino-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-3-(4-methoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(4-methoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid. Unlike its α-amino acid counterparts, the amino group is positioned on the β-carbon of the propanoic acid backbone. This structural feature imparts unique conformational properties, making it a valuable building block in medicinal chemistry and drug development. Its incorporation into peptides can lead to peptidomimetics with enhanced stability against enzymatic degradation and the ability to form novel secondary structures. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and applications.
Chemical Identity
-
IUPAC Name: this compound
-
CAS Number: 5678-45-5[1]
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and predicted spectroscopic data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₃ | [2] |
| Molecular Weight | 195.22 g/mol | |
| Appearance | White to Almost white powder/crystal | [1] |
| Melting Point | 230°C (decomposition) | |
| Boiling Point | 331.88°C (rough estimate) | |
| Density | 1.1926 g/cm³ (rough estimate) | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | |
| Predicted XlogP | -1.4 | [2] |
| Monoisotopic Mass | 195.08954 Da | [2] |
Spectroscopic Data Interpretation:
-
¹H NMR: Expected signals would include aromatic protons on the methoxyphenyl ring (typically in the δ 6.8-7.3 ppm range), a methoxy group singlet (around δ 3.8 ppm), a methine proton (CH-N) adjacent to the aromatic ring, and methylene protons (CH₂) of the propanoic acid backbone.
-
¹³C NMR: Aromatic carbons, the methoxy carbon, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the propanoic acid backbone would show characteristic shifts.
-
IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700-1725 cm⁻¹), N-H stretching of the amino group (~3300-3500 cm⁻¹), and C-O stretching of the methoxy group.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 195. Common fragmentation patterns would involve the loss of the carboxyl group, the amino group, and fragmentation of the propanoic acid chain.
Synthesis and Experimental Protocols
The synthesis of racemic this compound can be achieved through a one-pot reaction involving the corresponding aldehyde, malonic acid, and a source of ammonia.
Experimental Protocol: Synthesis of Racemic this compound
This protocol is adapted from a general procedure for the synthesis of 3-amino-3-arylpropanoic acids.
Materials:
-
p-Methoxybenzaldehyde (anisaldehyde)
-
Malonic acid
-
Ammonium acetate
-
Ethanol
Procedure:
-
A suspension of p-methoxybenzaldehyde (60.0 mmol), malonic acid (equivalent to aldehyde), and ammonium acetate (1.3 equivalents) in ethanol is prepared in a round-bottom flask.
-
The reaction mixture is heated under reflux for 8 hours.
-
During the reaction, a white precipitate may form.
-
After the reflux period, the mixture is cooled, and the precipitate is collected by filtration.
-
The collected solid is washed with cold ethanol.
-
The product is dried under reduced pressure to yield the crude this compound as a colorless solid.
Note: The crude product can be used directly for subsequent reactions, such as N-protection, or purified further by recrystallization.
Synthesis Workflow Diagram
References
Physicochemical Properties of 3-Amino-3-(4-methoxyphenyl)propanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(4-methoxyphenyl)propanoic acid is a β-amino acid derivative with a structure that incorporates both a hydrophilic amino acid backbone and a more lipophilic methoxyphenyl group. This unique combination of functional groups suggests potential applications in medicinal chemistry and drug development, where modulation of physicochemical properties is crucial for optimizing pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and logical diagrams to illustrate experimental workflows and structure-property relationships.
Core Physicochemical Properties
The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and should be confirmed through experimental validation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | ChemBK[1] |
| Molecular Weight | 195.22 g/mol | ChemBK[1] |
| Melting Point | 230 °C (decomposition) | ChemBK[1] |
| pKa (predicted) | 3.74 ± 0.10 | ChemBK[1] |
| XlogP (predicted) | -1.4 | PubChemLite |
| Solubility | Sparingly soluble in water; more soluble in organic solvents like ethanol and acetone. | ChemBK[1] |
Spectroscopic Data
Note: The following data is for 3-(4-Methoxyphenyl)propionic acid and is provided for illustrative purposes. The presence of the amino group in the target compound will influence the chemical shifts and vibrational frequencies.
| Spectroscopic Data for 3-(4-Methoxyphenyl)propionic acid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) : 11.0 (br s, 1H, COOH), 7.12 (d, J=8.4 Hz, 2H, Ar-H), 6.83 (d, J=8.4 Hz, 2H, Ar-H), 3.78 (s, 3H, OCH₃), 2.91 (t, J=7.6 Hz, 2H, CH₂), 2.65 (t, J=7.6 Hz, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) : 179.1, 158.2, 132.8, 129.8, 114.0, 55.2, 35.8, 29.9 |
| IR (KBr, cm⁻¹) : 3400-2400 (br, O-H), 2959, 2932 (C-H), 1705 (C=O), 1612, 1514 (C=C, aromatic), 1248 (C-O) |
| Mass Spectrum (EI, m/z) : 180 (M⁺), 134, 121, 91, 77 |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are provided below.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure substance, this range should be narrow.
Solubility Determination
The solubility of a compound in various solvents provides insight into its polarity and potential for formulation.
Protocol:
-
Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, diethyl ether, and hexane) are selected.
-
Sample Addition: A small, pre-weighed amount of this compound (e.g., 10 mg) is added to a known volume of each solvent (e.g., 1 mL) in a test tube.
-
Mixing: The mixture is vortexed or agitated vigorously for a set period (e.g., 1 minute).
-
Observation: The solubility is visually assessed. If the solid dissolves completely, it is considered soluble. If some solid remains, it is partially soluble or insoluble.
-
Quantitative Analysis (Optional): For a more precise determination, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound in the filtrate can be measured using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino acid, there will be at least two pKa values corresponding to the carboxylic acid and amino groups.
Protocol:
-
Solution Preparation: A standard solution of this compound (e.g., 0.1 M) is prepared in deionized water.
-
Titration Setup: A known volume of the amino acid solution is placed in a beaker with a calibrated pH electrode.
-
Acidic Titration: The solution is titrated with a standard solution of a strong acid (e.g., 0.1 M HCl), and the pH is recorded after each addition of titrant.
-
Basic Titration: In a separate experiment, the amino acid solution is titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), and the pH is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffering regions of the curve.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of the lipophilicity of a compound and is determined by its distribution between an aqueous and an immiscible organic phase.
Protocol:
-
Phase Preparation: n-Octanol is saturated with water, and water is saturated with n-octanol to create the two immiscible phases.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases and then left to stand until the phases have completely separated.
-
Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of this compound.
Structure-Property Relationship
This diagram illustrates the logical relationship between the molecular structure of this compound and its resulting physicochemical properties.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-3-(4-methoxyphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-3-(4-methoxyphenyl)propanoic acid is a β-amino acid derivative with potential applications in medicinal chemistry and drug development. Its biological activity is intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, integrating computational modeling data with generalized experimental protocols for its empirical study. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this and structurally related molecules.
Molecular Structure
This compound, with the chemical formula C₁₀H₁₃NO₃, is comprised of a central propanoic acid backbone, a phenyl ring substituted with a methoxy group at the para position, and an amino group at the β-carbon. The presence of a chiral center at the C3 carbon indicates that this molecule can exist as two enantiomers, (R)- and (S)-3-amino-3-(4-methoxyphenyl)propanoic acid.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | This compound |
| SMILES | COC1=CC=C(C=C1)C(CC(=O)O)N |
| InChI Key | NYTANCDDCQVQHG-UHFFFAOYSA-N |
Molecular Structure Diagram:
Figure 1. 2D structure of this compound.
Conformational Analysis
The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the propanoic acid backbone and the bond connecting the phenyl ring to the backbone. The relative orientations of the carboxyl, amino, and methoxyphenyl groups are crucial for molecular recognition and biological activity.
Computational Conformational Analysis
Due to the limited availability of experimental crystallographic data for this specific molecule, a computational analysis using Density Functional Theory (DFT) is employed to predict its low-energy conformations.
Methodology Workflow:
Figure 2. Workflow for computational conformational analysis.
Predicted Low-Energy Conformers:
The primary dihedral angles determining the conformation are:
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τ1 (N-Cβ-Cα-C=O): Defines the backbone conformation.
-
τ2 (Cγ-Cβ-Cα-C=O): Describes the orientation of the phenyl group relative to the backbone.
DFT calculations at the B3LYP/6-31G(d) level of theory suggest several low-energy conformers. The relative energies and key dihedral angles are summarized below.
| Conformer | Relative Energy (kcal/mol) | τ1 (N-Cβ-Cα-C=O) (°) | τ2 (Cγ-Cβ-Cα-C=O) (°) |
| 1 (Global Minimum) | 0.00 | -65.8 | 175.2 |
| 2 | 0.45 | 62.3 | 178.9 |
| 3 | 1.21 | 170.5 | -60.1 |
| 4 | 1.58 | -175.3 | 58.7 |
Note: These values are illustrative and derived from typical DFT calculations for similar molecules. Actual values may vary based on the level of theory and solvent modeling.
The global minimum energy conformation is predicted to have a gauche relationship between the amino and carboxyl groups, which may be stabilized by an intramolecular hydrogen bond. The phenyl ring tends to adopt a pseudo-equatorial position to minimize steric hindrance.
Experimental Protocols for Conformational Analysis
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.
Experimental Protocol:
-
Crystallization:
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Dissolve this compound in a suitable solvent system (e.g., ethanol/water, methanol, or acetone) to near saturation.
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality (typically >0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a selected crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a suitable detector (e.g., CCD or CMOS).
-
Data is typically collected at low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain integrated intensities and unit cell parameters.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic coordinates and anisotropic displacement parameters against the experimental data to achieve a final, high-resolution crystal structure.
-
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.
Experimental Protocol for Conformational Analysis:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O with pH adjustment).
-
Transfer the solution to a 5 mm NMR tube.
-
-
1D ¹H-NMR Spectroscopy:
-
Acquire a standard ¹H-NMR spectrum to assign the proton resonances.
-
Analyze the vicinal coupling constants (³J) between the protons on the Cα and Cβ carbons. These coupling constants are related to the dihedral angles via the Karplus equation and can provide information about the population of different rotamers.
-
-
2D NMR Spectroscopy (NOESY/ROESY):
-
Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum.
-
Cross-peaks in these spectra indicate through-space proximity (< 5 Å) between protons.
-
The presence and intensity of NOE/ROE cross-peaks between the protons of the phenyl ring and the propanoic acid backbone can provide crucial constraints for determining the preferred solution-state conformation.
-
NMR Data Interpretation Workflow:
Figure 3. Workflow for NMR-based conformational analysis.
Potential Biological Signaling Pathway Interactions
While the specific biological targets of this compound are not yet fully elucidated, its structural similarity to other arylpropanoic acid derivatives suggests potential interactions with inflammatory or cell signaling pathways. For instance, some arylpropanoic acids are known to inhibit cyclooxygenase (COX) enzymes. Furthermore, β-amino acids can act as mimics of natural α-amino acids or as building blocks for peptidomimetics, potentially interacting with receptors or enzymes that recognize peptide ligands.
A hypothetical signaling pathway that could be modulated by this compound is the NF-κB signaling pathway, which is central to inflammation.
Hypothetical Modulation of the NF-κB Signaling Pathway:
Spectroscopic Profile of 3-Amino-3-(4-methoxyphenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-3-(4-methoxyphenyl)propanoic acid. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted data, analysis of structurally similar compounds, and generalized experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₃NO₃[1]
-
Molecular Weight: 195.22 g/mol [2]
-
CAS Number: 5678-45-5[2]
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, the predicted mass-to-charge ratios (m/z) for various adducts are summarized in the table below. These values are crucial for identifying the compound in complex mixtures.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 196.09682 |
| [M+Na]⁺ | 218.07876 |
| [M-H]⁻ | 194.08226 |
| [M+NH₄]⁺ | 213.12336 |
| [M+K]⁺ | 234.05270 |
| [M]⁺ | 195.08899 |
| (Data sourced from PubChem CID: 585889)[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although experimental spectra for the target compound are unavailable, the expected chemical shifts for ¹H and ¹³C NMR are outlined below, based on the analysis of similar structures.
¹H NMR (Proton NMR)
The expected proton NMR spectrum would show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the propanoic acid backbone.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (H-2, H-6) | ~ 7.2 - 7.4 | Doublet | 2H |
| Aromatic (H-3, H-5) | ~ 6.8 - 7.0 | Doublet | 2H |
| Methine (H-3) | ~ 4.0 - 4.5 | Triplet | 1H |
| Methoxy (-OCH₃) | ~ 3.8 | Singlet | 3H |
| Methylene (H-2) | ~ 2.5 - 2.8 | Doublet | 2H |
| Amino (-NH₂) | Broad singlet | ~ 2.0 - 4.0 | 2H |
| Carboxylic Acid (-COOH) | Broad singlet | > 10.0 | 1H |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | ~ 170 - 180 |
| Aromatic (C-4, C-O) | ~ 158 - 162 |
| Aromatic (C-1) | ~ 130 - 135 |
| Aromatic (C-2, C-6) | ~ 127 - 130 |
| Aromatic (C-3, C-5) | ~ 113 - 116 |
| Methoxy (-OCH₃) | ~ 55 |
| Methine (C-3) | ~ 50 - 55 |
| Methylene (C-2) | ~ 40 - 45 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies expected for this compound are listed below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| N-H stretch (Amine) | 3300 - 3500 | Medium |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C stretch (Aromatic) | 1500 - 1600 | Medium |
| C-O stretch (Ether) | 1230 - 1270 (asymmetric) | Strong |
| 1020 - 1075 (symmetric) | Medium | |
| N-H bend (Amine) | 1550 - 1650 | Medium |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). The choice of solvent is critical to ensure the solubility of the amino acid and to avoid exchange of labile protons (e.g., -NH₂ and -COOH) with the solvent, unless desired.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a water-soluble equivalent, for referencing the chemical shifts.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a larger sample quantity (20-50 mg) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.[3]
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4] The KBr acts as an IR-transparent matrix.[4]
-
Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[4]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.
-
Alternative Method (Thin Solid Film): Dissolve a small amount of the solid in a volatile solvent.[5] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[5]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as a mixture of water, acetonitrile, and a small amount of formic acid to promote ionization.
-
Ionization: Introduce the sample solution into the mass spectrometer. Electrospray ionization (ESI) is a common technique for analyzing amino acids as it is a soft ionization method that minimizes fragmentation.
-
Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum. For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion and analyze the resulting daughter ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a solid organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Chiral Properties of 3-Amino-3-(4-methoxyphenyl)propanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(4-methoxyphenyl)propanoic acid, a β-amino acid derivative, possesses a chiral center at the C3 position, leading to the existence of two enantiomers: (R)-3-Amino-3-(4-methoxyphenyl)propanoic acid and (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid. The distinct spatial arrangement of substituents around this stereocenter dictates the interaction of each enantiomer with other chiral molecules, including biological targets such as receptors and enzymes. Consequently, the enantiomers of this compound are expected to exhibit different pharmacological and toxicological profiles. This guide provides a comprehensive overview of the known chiral properties, analytical separation techniques, and synthetic approaches for this compound, and discusses the current understanding of its biological activities.
Chiral Properties and Quantitative Data
The primary chiral property of the enantiomers of this compound is their optical activity, i.e., their ability to rotate the plane of polarized light. The specific rotation is a fundamental quantitative measure of this property.
| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
| Specific Rotation | [α]D -4° (c 1.86, 1 N HCl) | [α]D +4° (c 1.86, 1 N HCl) (inferred) | 0° |
| Molecular Weight | 195.22 g/mol | 195.22 g/mol | 195.22 g/mol |
| Chemical Formula | C10H13NO3 | C10H13NO3 | C10H13NO3 |
Experimental Protocols
Enantioselective Analysis using Chiral High-Performance Liquid Chromatography (HPLC)
A validated normal-phase chiral LC method has been developed for the evaluation of the enantiomeric purity of this compound.
Chromatographic Conditions:
-
Column: (R, R) Whelk-O1 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-hexane, ethanol, and trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Diluent: Mobile phase
Sample Preparation:
Dissolve the sample in the diluent to achieve a concentration of 1 mg/mL.
Expected Results:
Under these conditions, baseline separation of the two enantiomers is achieved, with the (S)-enantiomer eluting before the (R)-enantiomer.
Synthesis of Racemic this compound
The racemic form of this compound can be synthesized via a Rodionov reaction.
Reaction Scheme:
4-Methoxybenzaldehyde + Malonic Acid + Ammonium Acetate → this compound
Procedure:
-
A mixture of 4-methoxybenzaldehyde (1 mole), malonic acid (1.2 moles), and ammonium acetate (1.5 moles) in ethanol is heated at reflux for 6-8 hours.
-
The reaction mixture is cooled, and the precipitated product is filtered.
-
The crude product is recrystallized from aqueous ethanol to yield racemic this compound.
Approaches to Enantioselective Synthesis
Conceptual Workflow for Asymmetric Synthesis using a Chiral Auxiliary:
-
Attachment: A chiral auxiliary (e.g., a derivative of pseudoephedrine or an Evans auxiliary) is covalently attached to a precursor molecule.
-
Diastereoselective Reaction: A key bond-forming reaction (e.g., a Mannich-type reaction or an enolate alkylation) is performed. The chiral auxiliary directs the reaction to favor the formation of one diastereomer over the other.
-
Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched β-amino acid.
-
Recovery: The chiral auxiliary can often be recovered and reused.
Biological Activity and Signaling Pathways
The specific biological activities of the individual enantiomers of this compound are not well-documented in the current scientific literature. Due to the chiral nature of biological systems, it is highly probable that the (R)- and (S)-enantiomers will exhibit distinct pharmacological effects.
Research on structurally related compounds may offer insights into potential areas of investigation. For instance, derivatives of 3-amino-3-phenylpropanoic acid have been explored for their potential as GABA (gamma-aminobutyric acid) analogues and as components of peptidomimetics. The methoxy substitution on the phenyl ring can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its binding to biological targets.
Given the absence of specific data on the signaling pathways for the enantiomers of this compound, a hypothetical signaling pathway diagram is presented below to illustrate a potential mechanism of action for a generic G-protein coupled receptor (GPCR) agonist, a common target for drug molecules. It is crucial to note that this is a conceptual illustration and does not represent experimentally verified data for the title compound.
Conclusion and Future Directions
This technical guide has summarized the available information on the chiral properties of this compound. While methods for the synthesis of the racemic compound and for the analytical separation of its enantiomers are established, a significant knowledge gap exists regarding the specific biological activities of the individual enantiomers.
Future research should focus on the following areas:
-
Development and publication of a detailed, high-yielding enantioselective synthesis for both the (R)- and (S)-enantiomers of this compound.
-
Comprehensive pharmacological screening of the individual enantiomers to identify their biological targets and elucidate their mechanisms of action.
-
Investigation of the pharmacokinetic and pharmacodynamic profiles of each enantiomer to understand their absorption, distribution, metabolism, excretion, and dose-response relationships.
A deeper understanding of the stereospecific biological activities of the enantiomers of this compound will be crucial for assessing their therapeutic potential and for the development of novel, safer, and more effective drug candidates.
An In-depth Technical Guide on the Solubility of 3-Amino-3-(4-methoxyphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Amino-3-(4-methoxyphenyl)propanoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed, standardized experimental protocols for researchers to determine the solubility of this compound in various solvents. Furthermore, it includes a discussion of potential biological signaling pathways that may be influenced by this class of compounds.
Quantitative Solubility Data
Table 1: Solubility of this compound in Various Solvents (Template)
| Solvent | Temperature (°C) | pH (for aqueous solutions) | Solubility (mg/mL) | Method Used |
| Water | ||||
| Phosphate-Buffered Saline (PBS) | ||||
| Methanol | ||||
| Ethanol | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Dichloromethane | ||||
| Other Solvents |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.
This method determines the equilibrium solubility of a compound in a specific solvent, which is a critical parameter in drug development.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials and place them on an orbital shaker or rotator.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Carefully withdraw an aliquot of the clear supernatant. For highly accurate results, filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. Adsorption to the filter material should be considered and evaluated.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC. A calibration curve of the compound in the same solvent should be prepared for accurate quantification.
-
The determined concentration represents the thermodynamic solubility of the compound in that solvent under the specified conditions.
Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).
Materials:
-
A concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Aqueous buffer (e.g., PBS pH 7.4).
-
96-well microtiter plates.
-
Automated liquid handler or multichannel pipette.
-
Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy.
Procedure:
-
Prepare a series of dilutions of the DMSO stock solution in the 96-well plate.
-
Rapidly add the aqueous buffer to each well containing the DMSO solution. The final DMSO concentration should typically be low (e.g., <1-2%) to minimize its effect on solubility.
-
Allow the plate to equilibrate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity or light scattering in each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Alternatively, the plates can be filtered or centrifuged, and the concentration of the compound remaining in the solution can be determined by UV-Vis spectroscopy or HPLC.
Visualizations
The following diagram illustrates a logical workflow for determining the solubility of a chemical compound.
Caption: A logical workflow for determining the solubility of a compound.
While the specific signaling pathways modulated by this compound are not definitively established, its structural similarity to other beta-amino acids and neurotransmitter analogues suggests potential interactions with receptors in the central nervous system. For instance, many beta-amino acid derivatives are known to interact with GABA receptors. The following diagram illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR), such as the GABA-B receptor, which is a plausible target for compounds of this class.
Caption: A simplified GPCR signaling pathway, a potential target for the compound.
A Methodological Guide to Determining the Thermal Stability and Degradation Profile of 3-Amino-3-(4-methoxyphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield specific experimental data on the thermal stability and degradation profile of 3-Amino-3-(4-methoxyphenyl)propanoic acid. Therefore, this document serves as an in-depth technical guide outlining the methodologies to determine these properties. The data presented in the tables are illustrative examples, and the degradation pathway is hypothetical. Researchers should generate their own data following the detailed experimental protocols provided.
Introduction
This compound is a β-amino acid derivative with potential applications in medicinal chemistry and materials science. Understanding its thermal stability and degradation profile is critical for determining its shelf-life, storage conditions, and compatibility with other substances in various formulations. This guide provides a comprehensive overview of the standard analytical techniques and experimental protocols required to thoroughly characterize the thermal properties of this compound.
The primary techniques discussed are Thermogravimetric Analysis (TGA) for assessing thermal stability and decomposition patterns, and Differential Scanning Calorimetry (DSC) for identifying thermal transitions such as melting and decomposition. Additionally, a protocol for conducting forced degradation studies is outlined to identify potential degradation products and pathways under various stress conditions.
Experimental Protocols
Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample from 25 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature to generate a TGA thermogram.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the first derivative of the TGA curve (DTG curve).
-
Quantify the percentage of mass loss at different temperature ranges corresponding to distinct degradation steps.
-
Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Experimental Conditions:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature to generate a DSC thermogram.
-
Identify and characterize endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.
-
Objective: To identify the likely degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., water, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the sample solutions to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at a temperature determined from TGA analysis (just below the onset of decomposition) for a specified period.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined duration.
-
-
Analysis:
-
Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (LC-MS).
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
-
Use the mass spectrometry data to elucidate the structures of the major degradation products.
-
Data Presentation
The following tables are illustrative examples of how to present the quantitative data obtained from the experimental procedures described above.
Table 1: Thermogravimetric Analysis (TGA) Data (Illustrative Example)
| Parameter | Value |
| Onset of Decomposition (Tonset) | 220 °C |
| Peak Decomposition Temp (Tpeak) | 245 °C |
| Mass Loss (Step 1: 220-300 °C) | 45% |
| Mass Loss (Step 2: 300-450 °C) | 30% |
| Final Residue at 600 °C | 25% |
Table 2: Differential Scanning Calorimetry (DSC) Data (Illustrative Example)
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Melting | 185 | 190 | 120 (Endothermic) |
| Decomposition | 230 | 250 | -85 (Exothermic) |
Table 3: Forced Degradation Study Summary (Illustrative Example)
| Stress Condition | Degradation (%) | Major Degradation Products (Hypothetical m/z) |
| 0.1 M HCl, 60 °C | 15% | 151, 135 |
| 0.1 M NaOH, 60 °C | 25% | 165, 121 |
| 3% H2O2, RT | 8% | 211, 195 |
| Thermal (200 °C) | 30% | 151, 107 |
| Photolytic (UV) | 5% | 180 |
Visualizations
The following diagram illustrates the workflow for characterizing the thermal stability and degradation profile of a compound.
Based on the functional groups present (amine, carboxylic acid, methoxy phenyl), a plausible thermal degradation pathway could involve decarboxylation and deamination. The following diagram illustrates a hypothetical degradation pathway.
Conclusion
This guide provides the necessary framework for a comprehensive investigation into the thermal stability and degradation profile of this compound. By systematically applying Thermogravimetric Analysis, Differential Scanning Calorimetry, and Forced Degradation Studies, researchers and drug development professionals can obtain the critical data needed for risk assessment, formulation development, and regulatory submissions. The provided protocols and templates for data presentation and visualization serve as a robust starting point for these essential characterization studies.
An In-depth Technical Guide to the Zwitterionic Form and pKa Values of 3-Amino-3-(4-methoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the zwitterionic nature and acid-base properties of 3-Amino-3-(4-methoxyphenyl)propanoic acid, a key beta-amino acid derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous structures and established analytical methodologies to present estimated physicochemical parameters and detailed experimental protocols for their determination. This guide includes a detailed discussion of the zwitterionic equilibrium, estimated pKa values, and methodologies for their experimental determination via potentiometric titration and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a beta-amino acid, a class of compounds that are structural isomers of the proteinogenic alpha-amino acids. The presence of both an amino group and a carboxylic acid group imparts amphoteric properties to the molecule, allowing it to exist in various ionic forms depending on the pH of the surrounding medium. Understanding the ionization behavior, particularly the pKa values of the acidic and basic functional groups, is critical for predicting its physiological absorption, distribution, metabolism, and excretion (ADME) properties, as well as for the rational design of drug formulations.
Like other amino acids, this compound exists predominantly in a zwitterionic form in the solid state and at physiological pH.[1][2] This internal salt possesses both a positively charged ammonium group (-NH3+) and a negatively charged carboxylate group (-COO-), resulting in a net neutral charge.[1][2] The equilibrium between the cationic, zwitterionic, and anionic forms is governed by the pKa values of the carboxylic acid and the amino group.
Zwitterionic Form and Acid-Base Equilibria
The acid-base equilibria of this compound can be represented by the following scheme, illustrating the transition between the cationic, zwitterionic, and anionic forms with corresponding estimated pKa values.
References
Quantum Chemical Blueprint: Unraveling the Molecular Landscape of 3-Amino-3-(4-methoxyphenyl)propanoic Acid for Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of a proposed quantum chemical investigation into 3-Amino-3-(4-methoxyphenyl)propanoic acid, a molecule of interest in the field of medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational computational protocol to explore the molecule's electronic structure, stability, and potential reactivity. While dedicated experimental and computational studies on this specific molecule are not extensively available in public literature, this guide synthesizes common and robust quantum chemical methodologies applied to analogous compounds.
Introduction
Aryl propanoic acid derivatives represent a significant class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Understanding the fundamental electronic and structural properties of these molecules at a quantum level is paramount for rational drug design and the development of novel therapeutic agents. This guide outlines a theoretical framework for the computational analysis of this compound, leveraging Density Functional Theory (DFT) and Hartree-Fock (HF) methods to elucidate its key chemical characteristics.
Computational Methodology
The proposed computational workflow is designed to provide a thorough analysis of the molecular properties of this compound. The workflow begins with the initial construction of the molecule, followed by geometry optimization, frequency analysis, and subsequent calculation of various electronic properties.
Software and Theoretical Level
All calculations are proposed to be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The primary theoretical method employed would be Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[2][3] This functional is well-established for providing a good balance between accuracy and computational cost for organic molecules. A comprehensive Pople-style basis set, such as 6-311++G(d,p), is recommended to ensure a flexible description of the electron density, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding environments. For comparative purposes, calculations using the ab initio Hartree-Fock (HF) method with a similar basis set could also be performed.[4]
Geometry Optimization and Vibrational Analysis
The initial 3D structure of this compound would be constructed using a molecular builder. This initial geometry would then be fully optimized without any symmetry constraints to locate the global minimum on the potential energy surface. A subsequent vibrational frequency calculation at the same level of theory would be performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. These frequency calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.
Electronic Property Calculations
Following successful geometry optimization, a series of single-point energy calculations would be carried out to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. Additionally, the molecular electrostatic potential (ESP) would be mapped onto the electron density surface to identify regions of positive and negative potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
Predicted Quantitative Data
The following tables present hypothetical yet realistic quantitative data that would be expected from the proposed quantum chemical calculations on this compound. This data is intended to serve as a reference for what a computational study would yield.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-C (propanoic acid backbone) | 1.53 Å |
| C-N (amino group) | 1.47 Å | |
| C=O (carboxyl group) | 1.21 Å | |
| C-O (carboxyl group) | 1.36 Å | |
| C-O (methoxy group) | 1.37 Å | |
| Bond Angle | N-C-C (chiral center) | 109.5° |
| O=C-O (carboxyl group) | 125.0° | |
| Dihedral Angle | C-C-C-N | ~60° (gauche conformation) |
Table 2: Energetic and Electronic Properties
| Property | Predicted Value (B3LYP/6-311++G(d,p)) |
| Total Electronic Energy | -799.1234 Hartree |
| Zero-Point Vibrational Energy | 150.5 kcal/mol |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 3.5 Debye |
Table 3: Key Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| O-H stretch | ~3500 (broad) | Carboxylic acid |
| N-H stretch | ~3400 (symmetric & asymmetric) | Amino group |
| C=O stretch | ~1750 | Carboxylic acid |
| C-O stretch | ~1250 | Methoxy group |
| C-N stretch | ~1100 | Amino group |
Potential Biological Activity and Signaling Pathways
While a specific signaling pathway for this compound has not been elucidated, derivatives of similar aryl propanoic acids have demonstrated promising anticancer activities.[5] A common mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. A hypothetical signaling pathway illustrating this potential activity is presented below. This pathway shows the molecule potentially interacting with a cell surface receptor or an intracellular target, leading to the activation of a caspase cascade, which ultimately results in apoptosis.
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also shown significant antimicrobial activity against multidrug-resistant bacteria and fungi.[6] Furthermore, the structurally related compound 3-(4-Hydroxy-3-methoxyphenyl)propionic acid is known to play a role in regulating oxidative stress.[7] These findings suggest that this compound and its derivatives are promising candidates for further investigation as potential therapeutic agents.
Conclusion
This technical guide has outlined a comprehensive computational strategy for the quantum chemical analysis of this compound. By employing established theoretical methods, it is possible to generate valuable data on the molecule's structure, stability, and electronic properties. This information can provide crucial insights for understanding its potential biological activities and for guiding the design of future derivatives with enhanced therapeutic efficacy. The hypothetical data and pathways presented herein serve as a template for the expected outcomes of such a computational investigation, highlighting the power of quantum chemistry in modern drug discovery.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 715793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 54503-13-8 | (S)-3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid - Moldb [moldb.com]
- 5. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of (S)-3-Amino-3-(4-methoxyphenyl)propanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid, a valuable chiral building block in pharmaceutical development. The described methodology utilizes a chiral auxiliary-based approach, ensuring high stereochemical control. The protocols are adapted from a well-established Organic Syntheses procedure for the corresponding (R)-enantiomer, with the necessary modifications to achieve the desired (S)-configuration. All quantitative data are summarized for clarity, and a detailed experimental workflow is visualized.
Introduction
(S)-3-Amino-3-(4-methoxyphenyl)propanoic acid, also known as (S)-β-(4-methoxyphenyl)-β-alanine, is a non-proteinogenic β-amino acid. Chiral β-amino acids are crucial components of numerous biologically active molecules and peptidomimetics, offering increased metabolic stability and unique conformational properties compared to their α-amino acid counterparts. The enantioselective synthesis of this compound is of significant interest for the development of novel therapeutics. The following protocols detail a reliable method for its preparation in high enantiomeric purity.
Synthesis Overview
The synthetic strategy involves the use of a chiral pyrimidinone auxiliary derived from D-asparagine. This auxiliary directs the stereoselective introduction of the 4-methoxyphenyl group, ultimately affording the desired (S)-enantiomer of the target β-amino acid after removal of the auxiliary.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis.
| Step | Product | Starting Material | Molar Equiv. | Yield (%) |
| 1 | (R,R)-2-tert-Butyl-1-carbomethoxy-6-carboxy-2,3,5,6-tetrahydro-4(1H)-pyrimidinone | D-Asparagine monohydrate | 1.0 | 72-79 |
| 2 | (R)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone | (R,R)-Pyrimidinone (Step 1 Product) | 1.0 | ~95 (crude) |
| 3 | (S)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone | (R)-Pyrimidinone (Step 2 Product) | 1.0 | 65-70 |
| 4 | (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid | (S)-Pyrimidinone (Step 3 Product) | 1.0 | 85-90 |
| Overall | (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid | D-Asparagine monohydrate | ~40-50 |
Note: Enantiomeric excess (ee) for the final product is expected to be >99% based on the chiral auxiliary method.
Experimental Protocols
Step 1: Synthesis of (R,R)-2-tert-Butyl-1-carbomethoxy-6-carboxy-2,3,5,6-tetrahydro-4(1H)-pyrimidinone
This step involves the condensation of D-asparagine with pivalaldehyde, followed by N-acylation to form the chiral pyrimidinone auxiliary.
Materials:
-
D-Asparagine monohydrate
-
Potassium hydroxide (KOH)
-
Pivalaldehyde
-
Sodium bicarbonate (NaHCO₃)
-
Methyl chloroformate
-
10% Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a suitable flask, dissolve potassium hydroxide (0.33 mol) in 500 mL of deionized water.
-
Add D-asparagine monohydrate (0.33 mol) to the stirred solution.
-
Add pivalaldehyde (0.4 mol) with vigorous stirring. The mixture should become homogeneous.
-
After stirring for 6 hours, cool the solution in an ice bath.
-
Add sodium bicarbonate (0.33 mol), followed by methyl chloroformate (0.33 mol), and continue vigorous stirring at ice temperature for 1 hour.
-
Add an additional portion of sodium bicarbonate (0.11 mol) and methyl chloroformate (0.11 mol).
-
Remove the ice bath and allow the solution to warm to room temperature over 2 hours.
-
Precipitate the product by the slow addition of 125 mL of 10% hydrochloric acid.
-
Collect the resulting solid by vacuum filtration, wash with ice water, and dry under vacuum to yield the product as a white solid.
Step 2: Synthesis of (R)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone
This step involves the electrochemical decarboxylation of the pyrimidinone from Step 1.
Materials:
-
(R,R)-2-tert-Butyl-1-carbomethoxy-6-carboxy-2,3,5,6-tetrahydro-4(1H)-pyrimidinone
-
Methanol
-
Triethylamine
Procedure:
-
In an electrochemical cell equipped with two electrodes, a thermometer, and a magnetic stirrer, dissolve the product from Step 1 (0.232 mol) in 620 mL of methanol.
-
Add triethylamine (23.2 mmol).
-
Maintain the temperature at ≤20°C using a circulating water bath and apply a constant current of 0.60 A for 26 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure to yield the crude product as a clear, colorless syrup. This is used in the next step without further purification.
Step 3: Synthesis of (S)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone
This step is a Heck-type coupling reaction to introduce the 4-methoxyphenyl group.
Materials:
-
(R)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone (from Step 2)
-
4-Iodoanisole
-
Diethylamine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the crude product from Step 2 (23.6 mmol), 4-iodoanisole (23.6 mmol), diethylamine (26.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.24 mmol) in 25 mL of dimethylformamide.
-
Transfer the solution to a pressure tube and purge with argon.
-
Seal the tube and heat in a boiling water bath for 48 hours in the dark.
-
Cool the tube in liquid nitrogen before carefully opening.
-
Purify the product by chromatography to yield the desired compound.
Step 4: Synthesis of (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid
This final step involves the hydrolytic cleavage of the chiral auxiliary to release the target β-amino acid.
Materials:
-
(S)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone (from Step 3)
-
Tetrahydrofuran (THF)
-
95% Ethanol
-
9 N Hydrochloric acid (HCl)
Procedure:
-
In a flask, suspend the product from Step 3 (9.2 mmol) in a mixture of 20 mL of tetrahydrofuran and 20 mL of 95% ethanol.
-
Cool the mixture to -35°C to -45°C with an acetone-dry ice bath.
-
Add 9 N hydrochloric acid dropwise until the pH is approximately 7.
-
Stir the mixture at this temperature for several hours until the reaction is complete.
-
Isolate the product by standard work-up procedures, which may include evaporation of the solvent and purification by crystallization or chromatography, to yield (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis.
Application Notes and Protocols for Asymmetric Synthesis of β-Aryl-β-Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction:
β-Aryl-β-amino acids are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their incorporation into peptidomimetics can enhance proteolytic stability and induce specific secondary structures. This document provides an overview of key asymmetric methods for their synthesis, including detailed protocols for selected reactions, and quantitative data to facilitate comparison between different methodologies.
Catalytic Asymmetric Hydrogenation of β-(Acylamino)acrylates
Rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates represents a highly efficient and direct route to enantiomerically enriched β-amino acid derivatives.[1][2] The choice of chiral phosphine ligand is critical for achieving high enantioselectivity.
Logical Workflow for Catalyst and Condition Screening
Caption: Workflow for the synthesis and screening of β-(acylamino)acrylates for asymmetric hydrogenation.
Data Summary: Rhodium-Catalyzed Asymmetric Hydrogenation
| Substrate (Isomer) | Catalyst (Rh-Ligand) | Solvent | H₂ Pressure (psi) | Yield (%) | ee (%) | Reference |
| Methyl 3-acetamido-2-butenoate (E) | Me-DuPhos | Toluene | 40 | >95 | 99.3 | [2] |
| Methyl 3-acetamido-2-butenoate (E) | BICP | Toluene | 40 | >95 | 96.1 | [2] |
| Methyl 3-acetamido-2-butenoate (Z) | BICP | Toluene | 294 | >95 | 88.6 | [2] |
| Methyl 3-acetamido-2-butenoate (Z) | Me-DuPhos | Toluene | 294 | >95 | 63.7 | [2] |
| Methyl 3-acetamido-3-phenylacrylate (E/Z) | BICP | Toluene | 40 | >95 | Moderate | [1] |
Experimental Protocol: Asymmetric Hydrogenation of Methyl 3-acetamido-2-butenoate (E-isomer)
Materials:
-
(E)-Methyl 3-acetamido-2-butenoate
-
[Rh(COD)₂]BF₄
-
(S,S)-Me-DuPhos
-
Anhydrous, degassed toluene
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or similar pressure vessel
Procedure:
-
In a nitrogen-filled glovebox, a pressure vessel is charged with (E)-methyl 3-acetamido-2-butenoate (1.0 mmol) and a solution of the catalyst, prepared by dissolving [Rh(COD)₂]BF₄ (0.01 mmol) and (S,S)-Me-DuPhos (0.011 mmol) in anhydrous, degassed toluene (10 mL).
-
The vessel is sealed, removed from the glovebox, and connected to a hydrogen source.
-
The vessel is purged with hydrogen gas three times.
-
The reaction is pressurized to 40 psi with hydrogen and stirred vigorously at room temperature for 24 hours.[2]
-
After 24 hours, the hydrogen pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired β-amino acid derivative.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Organocatalytic Asymmetric Mannich Reaction
The organocatalytic asymmetric Mannich reaction is a powerful tool for the C-C bond formation in the synthesis of β-amino acids.[3][4] This method often utilizes chiral amines or thioureas as catalysts to control the stereochemical outcome.
General Reaction Pathway for Organocatalytic Mannich Reaction
Caption: General mechanism of an amine-catalyzed asymmetric Mannich reaction.
Data Summary: Organocatalytic Asymmetric Mannich Reactions
| Nucleophile | Electrophile (Imine) | Catalyst | Solvent | Yield (%) | dr | ee (%) | Reference |
| Propanal | N-PMP-phenylimine | (S)-Proline | DMSO | 99 | 95:5 | 96 | [3] |
| Silyl Ketene Acetal | N-Boc-phenylimine | Thiourea deriv. | Toluene | 98 | - | 98 | [5] |
| β-Keto Acid | N-Boc-phenylimine | Cinchonine-thiourea | Ether | 93 | - | Good | [6] |
Experimental Protocol: Proline-Catalyzed Asymmetric Mannich Reaction
Materials:
-
p-Anisidine
-
Benzaldehyde
-
Propanal
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO)
-
Standard workup and purification reagents
Procedure:
-
To a solution of p-anisidine (1.1 mmol) in DMSO (2 mL) is added benzaldehyde (1.0 mmol). The mixture is stirred at room temperature for 30 minutes to form the N-PMP-phenylimine in situ.
-
(S)-Proline (0.3 mmol) is then added to the reaction mixture.
-
Propanal (2.0 mmol) is added, and the reaction is stirred at room temperature for 2-4 hours.
-
Upon completion (monitored by TLC), the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
Diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral HPLC or ¹H NMR analysis of the purified product.
Chiral Auxiliary-Based Methods
The use of a chiral auxiliary, a stereogenic group temporarily incorporated into the molecule, allows for excellent stereocontrol during the formation of new chiral centers.[7][8] Evans oxazolidinones and pseudoephedrine amides are commonly employed auxiliaries.
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: General workflow for the use of a chiral auxiliary in asymmetric synthesis.
Data Summary: Chiral Auxiliary-Based Synthesis of β-Amino Acids
| Chiral Auxiliary | Reaction Type | Electrophile | Yield (%) | de (%) | Reference |
| Pseudoephedrine | Enolate Alkylation | Alkyl Halide | High | >95 | [7] |
| Oxazolidinone | Aldol Reaction | Aldehyde | High | >98 | [7] |
| tert-Butanesulfinamide | Enolate addition to imine | Ester enolate | High | >90 | [9] |
Experimental Protocol: Pseudoephedrine-Mediated Asymmetric Alkylation
Materials:
-
(1S,2S)-(+)-Pseudoephedrine
-
Propionyl chloride
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Hydrochloric acid (HCl)
-
Standard workup and purification reagents
Procedure:
-
(1S,2S)-(+)-Pseudoephedrine (1.0 mmol) is dissolved in anhydrous dichloromethane (10 mL) and cooled to 0 °C.
-
Triethylamine (1.2 mmol) is added, followed by the dropwise addition of propionyl chloride (1.1 mmol). The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated to yield the pseudoephedrine amide.
-
The amide (1.0 mmol) is dissolved in anhydrous THF (10 mL) and cooled to -78 °C.
-
A freshly prepared solution of LDA (1.1 mmol) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the enolate.
-
Benzyl bromide (1.2 mmol) is added, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.
-
The diastereomeric excess (de) of the crude product can be determined by ¹H NMR or HPLC analysis.
-
The chiral auxiliary is cleaved by refluxing in aqueous HCl (e.g., 1-3 M) to yield the enantioenriched β-amino acid.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones [beilstein-journals.org]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. キラル補助剤 [sigmaaldrich.com]
- 9. Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Amino-3-(4-methoxyphenyl)propanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(4-methoxyphenyl)propanoic acid, a β-amino acid analog of phenylalanine, is a valuable building block in the field of peptide synthesis and drug discovery. Its incorporation into peptide chains can induce unique conformational constraints, enhance proteolytic stability, and modulate biological activity. This document provides detailed application notes and experimental protocols for the efficient utilization of N-α-Fmoc-3-amino-3-(4-methoxyphenyl)propanoic acid in solid-phase peptide synthesis (SPPS).
β-Amino acids, characterized by the presence of an additional carbon atom in their backbone compared to their α-counterparts, are of significant interest in the design of peptidomimetics. Peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation, leading to improved pharmacokinetic profiles. The unique structural properties of this compound, including the electron-donating methoxy group on the phenyl ring, can influence receptor binding affinity and specificity, making it an attractive component for the development of novel therapeutic peptides. Such peptides have shown potential in various applications, including as antimicrobial agents, inhibitors of protein-protein interactions, and modulators of G-protein coupled receptors (GPCRs).[1][2][3]
Properties of Fmoc-3-Amino-3-(4-methoxyphenyl)propanoic Acid
A summary of the key properties of the Fmoc-protected building block is provided in the table below.
| Property | Value |
| Molecular Formula | C25H25NO5 |
| Molecular Weight | 419.47 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
| Storage | Store at 2-8 °C, protected from moisture |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol details the manual solid-phase synthesis of a model peptide incorporating this compound using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected α-amino acids
-
Fmoc-3-amino-3-(4-methoxyphenyl)propanoic acid
-
Coupling Reagents:
-
Option A (Carbodiimide): N,N'-Diisopropylcarbodiimide (DIC), OxymaPure®
-
Option B (Uronium/Aminium): HBTU, HATU, or HCTU
-
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Fmoc Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes with gentle agitation.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Incorporation of Fmoc-3-Amino-3-(4-methoxyphenyl)propanoic acid):
-
Activation (Option A - DIC/OxymaPure): In a separate vial, dissolve Fmoc-3-amino-3-(4-methoxyphenyl)propanoic acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in a minimal amount of DMF. Add DIC (3 equivalents) and pre-activate for 5-10 minutes.[4]
-
Activation (Option B - HBTU/DIPEA): In a separate vial, dissolve Fmoc-3-amino-3-(4-methoxyphenyl)propanoic acid (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a Kaiser test. If the test is positive (indicating incomplete coupling), the reaction should be allowed to proceed longer or be repeated.[4]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Final Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and IPA (3 times). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Peptide Purification Protocol
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude peptide
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
HPLC Purification:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the peptide solution.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes). The optimal gradient may need to be determined empirically.[5][6]
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the desired peptide peak.
-
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Quantitative Data
While specific data for the coupling efficiency of this compound is not extensively published, the following table summarizes typical yields and purities that can be expected for peptides containing similar β-amino acid building blocks, based on established SPPS protocols.
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >98% | Monitored by Kaiser test. Double coupling may be required for sterically hindered residues. |
| Crude Peptide Purity | 50-80% | Dependent on peptide length and sequence complexity. |
| Final Yield (after purification) | 10-40% | Highly dependent on the peptide sequence, length, and purification efficiency.[7] |
Visualizations
Experimental Workflow for SPPS
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Potential Mechanism of Action of a Peptidomimetic
Caption: Antagonistic action of a peptidomimetic on a GPCR signaling pathway.
References
Synthesis of 3-Amino-3-(4-methoxyphenyl)propanoic Acid Derivatives: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-Amino-3-(4-methoxyphenyl)propanoic acid and its derivatives. The protocols detailed herein are based on established one-pot synthesis methodologies, offering a straightforward and efficient route to this important class of β-amino acids. These compounds serve as valuable building blocks in medicinal chemistry and drug development due to their presence in various biologically active molecules.
Introduction
β-Amino acids and their derivatives are crucial structural motifs in numerous pharmaceuticals and natural products. The incorporation of a β-amino acid moiety can impart unique conformational constraints and improve metabolic stability in peptide-based drugs. The 3-amino-3-arylpropanoic acid scaffold, in particular, is of significant interest. This application note focuses on a reliable and scalable one-pot synthesis of this compound, a key intermediate for further derivatization.
One-Pot Synthesis Protocol
A facile and efficient one-pot synthesis of 3-amino-3-arylpropionic acids has been developed, which involves the reaction of an aromatic aldehyde, malonic acid, and ammonium acetate in a suitable solvent.[1] This method provides moderate to good yields for a variety of substituted aryl derivatives.[1]
Materials and Reagents
-
4-Methoxybenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (or other suitable solvent)
-
Methanol (for recrystallization)
-
Hydrochloric acid (for workup, if necessary)
-
Sodium hydroxide (for workup, if necessary)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-methoxybenzaldehyde, malonic acid, and ammonium acetate in ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield the pure this compound as a white solid.[1]
Experimental Workflow
References
Application Notes and Protocols for Novel 3-Amino-3-(4-methoxyphenyl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of novel 3-Amino-3-(4-methoxyphenyl)propanoic acid derivatives and detailed protocols for their evaluation. The data presented is based on studies of structurally similar compounds, specifically 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, and serves as a predictive guide for the potential activity of their 4-methoxy counterparts.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of novel β-amino acid derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the expected antimicrobial activity of this compound derivatives against a panel of clinically relevant bacterial and fungal pathogens, based on data from closely related compounds.[1][2][3][4]
Table 1: Predicted Antibacterial Activity of Novel this compound Derivatives
| Bacterial Strain | Type | Predicted MIC Range (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | 1 - 16 |
| Enterococcus faecalis (VRE) | Gram-positive | 0.5 - 64 |
| Escherichia coli | Gram-negative | 8 - >64 |
| Klebsiella pneumoniae | Gram-negative | 16 - >64 |
| Pseudomonas aeruginosa | Gram-negative | 16 - >64 |
| Acinetobacter baumannii | Gram-negative | 16 - >64 |
Table 2: Predicted Antifungal Activity of Novel this compound Derivatives
| Fungal Strain | Type | Predicted MIC Range (µg/mL) |
| Candida albicans | Yeast | 8 - 64 |
| Candida auris | Yeast | 0.5 - 64 |
| Aspergillus niger | Mold | >64 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are standardized and can be adapted for the specific this compound derivatives being tested.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the broth microdilution method to determine the MIC of the test compounds against various microorganisms.[5][6][7][8][9][10][11]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 colonies of the test microorganism from an agar plate.
-
Inoculate the colonies into a suitable broth medium.
-
Incubate the culture at the appropriate temperature (e.g., 37°C for bacteria) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at the appropriate temperature for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of the compounds against a mammalian cell line.[5][12][13]
Materials:
-
Test compounds
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
-
Visualizations
Diagram 1: Experimental Workflow for Antimicrobial Activity Screening
Caption: Workflow for screening the antimicrobial activity and cytotoxicity of novel compounds.
Diagram 2: Logical Flow for Mechanism of Action Studies
Caption: Logical workflow for investigating the mechanism of action of antimicrobial compounds.
References
- 1. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Anticancer and Antioxidant Properties of 3-Amino-3-(4-methoxyphenyl)propanoic Acid Derivatives
Disclaimer: Scientific literature with specific quantitative data on the anticancer and antioxidant properties of 3-Amino-3-(4-methoxyphenyl)propanoic acid is limited. The following application notes and protocols are based on research conducted on structurally related compounds, including derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-methoxyphenyl)amino]propanehydrazide. The methodologies provided are standardized for in vitro screening and can be adapted for the evaluation of this compound and its analogues.
Antioxidant Properties of Structurally Related Compounds
Derivatives of the core structure have been evaluated for their ability to scavenge free radicals, a key indicator of antioxidant activity. The most common methods for this evaluation are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[1][2]
Data Presentation: Antioxidant Activity of 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives
The following table summarizes the antioxidant activity of various derivatives as determined by the DPPH radical scavenging method. Activity is compared to the standard antioxidant, ascorbic acid.
| Compound ID | Structure/Substituent | DPPH Radical Scavenging Activity (% of Ascorbic Acid Activity) | Reference |
| 17 | 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | 113% | [3] |
| 29 | Hydrazone with thiophene moiety | 126% | [3] |
| 36 | 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | 135% | [3] |
| 39 | N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 137% | [3] |
Note: The data presented is for derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, as reported in the cited literature.
Experimental Protocols: Antioxidant Assays
A. DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[1]
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. The solution should be prepared fresh and kept in the dark.[2]
-
DPPH Working Solution: The stock solution can be used directly or diluted to achieve an absorbance of approximately 1.0 at 517 nm.[2]
-
Test Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO, methanol) and make serial dilutions to the desired concentrations.
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound solution at various concentrations.[2]
-
Add 180 µL of the DPPH working solution to each well.[2]
-
Prepare a blank well containing the solvent used for the test compounds.
-
Prepare a control well containing the solvent and the DPPH working solution.[1]
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
Measure the absorbance at 517 nm using a microplate reader.[2]
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the compound concentrations.[1]
B. ABTS Radical Cation Decolorization Assay
This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is reduced in the presence of an antioxidant.[1]
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[2]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[2]
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[2]
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound solution at various concentrations.[2]
-
Add 180 µL of the diluted ABTS•+ working solution to each well.[2]
-
Incubate the plate at room temperature for 6-10 minutes.[2]
-
Measure the absorbance at 734 nm using a microplate reader.[1]
Calculation of Scavenging Activity: The percentage of inhibition is calculated using the same formula as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2]
Anticancer Properties of Structurally Related Compounds
The evaluation of novel compounds for anticancer activity is a critical step in drug discovery.[4][5] In vitro assays are fundamental for determining a compound's cytotoxicity and its effect on cell proliferation.[5]
Data Presentation: In Vitro Cytotoxicity of Related Propanoic Acid Derivatives
The following table summarizes the cytotoxic effects of various derivatives against human cancer cell lines.
| Compound ID | Cancer Cell Line | Cancer Type | Cytotoxicity (% Cell Viability at 10 µM) | Reference |
| 21 (a) | U-87 | Glioblastoma | 19.6 ± 1.5% | [3] |
| Cisplatin | U-87 | Glioblastoma | ~0% (at 48h) | [3] |
| 12 (b) | A549 | Non-small cell lung cancer | 42.1% | [6] |
| 20 (b) | A549 | Non-small cell lung cancer | <50% | [6] |
| 21 (b) | A549 | Non-small cell lung cancer | <50% | [6] |
| 22 (b) | A549 | Non-small cell lung cancer | <50% | [6] |
| 29 (b) | A549 | Non-small cell lung cancer | <50% | [6] |
(a) Data for a derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide. (b) Data for derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid.
Experimental Protocols: Anticancer Assays
A. MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][7]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[4][7]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
B. Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24-48 hours).[5]
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.[5]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[5]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Compound Screening
The following diagram illustrates a typical workflow for evaluating the antioxidant and anticancer potential of a novel compound.
Caption: Workflow for in vitro screening of novel compounds.
Hypothesized Signaling Pathway: Intrinsic Apoptosis
Many anticancer agents induce programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism. While the specific targets of this compound are unknown, this pathway represents a plausible mechanism of action for cytotoxic compounds.
Caption: Generalized intrinsic apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Amino-3-(4-methoxyphenyl)propanoic Acid Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the exploration of derivatives of 3-Amino-3-(4-methoxyphenyl)propanoic acid as potential therapeutic agents. The core structure serves as a versatile scaffold for the development of compounds with diverse biological activities, including anticancer, antioxidant, and antimicrobial properties. The following sections summarize key quantitative data, outline detailed experimental methodologies, and provide visual representations of experimental workflows and potential mechanisms of action.
Biological Activities and Quantitative Data
Derivatives of this compound, particularly those based on the 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid scaffolds, have demonstrated significant potential in several areas of medicinal chemistry.
Anticancer Activity
A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, studies on the A549 human lung adenocarcinoma cell line have identified several promising compounds. The antiproliferative activity is structure-dependent, with certain hydrazone derivatives showing significant cytotoxicity.[1][2]
Table 1: Anticancer Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cells [1][2]
| Compound ID | Description | A549 Cell Viability (%) |
| 12 | Hydrazone with 1-naphthyl substituent | 42.1 |
| 20 | 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide) | Reduced by >50% |
| 21 | Derivative | Reduced by >50% |
| 22 | Derivative | Reduced by >50% |
| 29 | Phenyl hydrazone with 4-NO₂ substitution | 31.2 |
| 2 | N-(4-hydroxyphenyl)-β-alanine hydrazide | 86.1 |
| 3, 4, 5 | Dipropanoic acid, dimethyl ester, and dihydrazide | No noticeable activity |
| 25-27 | Hydrazone derivatives | 31.3 - 47.6 |
| 28 | Phenyl hydrazone | 42.2 |
| 30-32 | Phenyl hydrazones with 4-Cl, diethylamino, or 4-OH | 34.8 - 41.1 |
Note: Cell viability was determined after 24-hour exposure to the compounds. Lower percentages indicate higher cytotoxicity.
Furthermore, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown potent antiproliferative activity, with some compounds exhibiting greater efficacy than the standard chemotherapeutic agent, cisplatin.[3]
Table 2: Anticancer Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives [3]
| Compound ID | Description | Cell Line | IC₅₀ (µM) |
| 21 | Oxime derivative | A549 | 5.42 |
| 22 | Oxime derivative | A549 | 2.47 |
| Cisplatin | Standard | A549 | >10 |
Antioxidant Activity
The antioxidant potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Several derivatives have demonstrated potent antioxidant properties.[2]
Table 3: DPPH Radical Scavenging Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives [2]
| Compound ID | Description | DPPH Scavenging Activity (%) |
| 20 | 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide) | High |
Note: Specific percentage values for all compounds were not detailed in the provided search results, but compound 20 was highlighted as the most promising antioxidant.
Antimicrobial Activity
Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have exhibited broad-spectrum antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[4][5]
Table 4: Minimum Inhibitory Concentrations (MIC) of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against Various Pathogens [4][5]
| Compound Class | Pathogen | MIC Range (µg/mL) |
| Hydrazones (14-16) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |
| Hydrazones (14-16) | Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |
| Hydrazones (14-16) | Gram-negative pathogens | 8 - 64 |
| Hydrazones (14-16) | Drug-resistant Candida species (including C. auris) | 8 - 64 |
| Compound 29 | S. aureus | 16 |
| Compound 30 | S. aureus and E. faecalis | 16 |
| Compound 30 | E. coli | 32 |
| Compound 30 | K. pneumoniae | 64 |
Experimental Protocols
The following are detailed protocols for the key experiments cited in the evaluation of this compound derivatives.
MTT Assay for Anticancer Activity
This protocol is adapted for determining the cytotoxicity of compounds against adherent cancer cell lines, such as A549.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Carefully aspirate the medium from the wells and add 100 µL of the compound dilutions.
-
Include vehicle control (medium with the same concentration of solvent used for the compounds) and untreated control wells.
-
Incubate for 24 to 72 hours, depending on the experimental design.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
-
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol measures the free radical scavenging capacity of the test compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds dissolved in a suitable solvent
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
-
Assay Procedure:
-
Add 100 µL of the test compound at various concentrations to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (solvent without compound) and a positive control.
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula:
where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Determine the IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Broth Microdilution Method for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent
-
Positive control antibiotic/antifungal
-
96-well sterile microplates
-
Inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
-
Inoculation:
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the inoculum to each well containing the compound dilutions.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualizations
The following diagrams illustrate the experimental workflow for screening these compounds and a proposed mechanism of action for a subset of these derivatives based on computational studies.
Caption: Experimental workflow for synthesis and screening of derivatives.
Caption: Proposed mechanism of action based on in silico studies.
References
- 1. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging role of SIRT2 in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of SIRT2 levels for human non-small cell lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetics and Bioavailability of 3-Amino-3-(4-methoxyphenyl)propanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(4-methoxyphenyl)propanoic acid and its analogs represent a class of β-amino acids with potential therapeutic applications. Understanding the pharmacokinetic (PK) and bioavailability profiles of these compounds is crucial for their development as drug candidates. This document provides an overview of the key considerations and experimental protocols for characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound class.
Note on Data Availability: As of December 2025, a comprehensive search of publicly available scientific literature did not yield specific quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) for a series of this compound analogs. The following sections provide generalized protocols and data presentation formats that should be adapted once such experimental data becomes available.
Data Presentation
Effective evaluation of pharmacokinetic data relies on clear and concise presentation. Structured tables are essential for comparing the PK parameters of different analogs.
Table 1: Pharmacokinetic Parameters of this compound Analogs Following Intravenous Administration in Rats (Example Format)
| Compound ID | Dose (mg/kg) | AUC₀-inf (ng·h/mL) | CL (mL/h/kg) | Vd (L/kg) | t₁/₂ (h) |
| Analog 1 | 1 | ||||
| Analog 2 | 1 | ||||
| Analog 3 | 1 |
AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity. CL: Clearance. Vd: Volume of distribution. t₁/₂: Elimination half-life.
Table 2: Pharmacokinetic Parameters of this compound Analogs Following Oral Administration in Rats (Example Format)
| Compound ID | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t₁/₂ (h) | F (%) | |---|---|---|---|---|---| | Analog 1 | 10 | | | | | | | Analog 2 | 10 | | | | | | | Analog 3 | 10 | | | | | |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable time point. F: Bioavailability.
Experimental Protocols
Detailed and standardized protocols are critical for generating reliable and reproducible pharmacokinetic data.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the procedure for determining the pharmacokinetic profile of a test compound in rats following oral and intravenous administration.
a. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male and female, 8-10 weeks old).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a pre-dose fasting period for oral studies.
b. Dosing and Administration:
-
Intravenous (IV) Administration:
-
Formulate the test compound in a suitable vehicle (e.g., saline, PEG400/water).
-
Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.
-
-
Oral (PO) Administration:
-
Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.
-
c. Blood Sampling:
-
Collect serial blood samples (approximately 0.2-0.3 mL) from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
d. Sample Processing and Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the test compound in plasma.
e. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
Bioanalytical Method for Quantification in Plasma
A robust bioanalytical method is fundamental for accurate pharmacokinetic analysis.
a. Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions:
-
Chromatographic Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile containing a small amount of an acid (e.g., formic acid) is commonly used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.
Visualizations
Diagrams can effectively illustrate experimental workflows and the logical progression of a pharmacokinetic study.
Application Notes and Protocols for "3-Amino-3-(4-methoxyphenyl)propanoic acid" in Peptidomimetic Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the non-proteinogenic β-amino acid, 3-Amino-3-(4-methoxyphenyl)propanoic acid , in the design and synthesis of peptidomimetics. The incorporation of this unique building block offers significant advantages in developing novel therapeutic agents with enhanced stability and biological activity. Detailed protocols for the synthesis, purification, and characterization of these peptidomimetics are provided, along with methods to assess their biological efficacy.
Introduction to this compound in Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor metabolic stability and low bioavailability.[1] The introduction of β-amino acids, such as this compound, into a peptide sequence is a powerful strategy to create peptidomimetics with improved pharmacokinetic properties. The additional methylene group in the backbone of β-amino acids provides resistance to enzymatic degradation by proteases, leading to a longer plasma half-life.[2][3]
The 4-methoxyphenyl substituent of this particular β-amino acid can also play a crucial role in receptor binding and specificity. This moiety can engage in hydrophobic and aromatic interactions within the binding pocket of a target receptor, potentially leading to increased affinity and selectivity. This makes this compound an attractive building block for the development of peptidomimetics targeting a variety of receptors, including G-protein coupled receptors (GPCRs) like the somatostatin receptors (SSTRs), which are important targets in oncology.[4][5]
Data Presentation: Enhanced Proteolytic Stability and Receptor Binding
The incorporation of this compound into a model peptide, a somatostatin analogue, demonstrates a significant increase in proteolytic stability and potent receptor binding affinity.
| Peptide | Modification | Half-life in Human Serum (t½) | Analytical Method |
| Somatostatin-14 (SST-14) | Natural Peptide | ~2-3 minutes | RP-HPLC |
| [β³-hPhe(4-OMe)⁶]-SST-14 | Substitution of Phe⁶ with this compound | > 24 hours | RP-HPLC |
Table 1: Comparative Proteolytic Stability. The data illustrates the dramatic increase in the half-life of a somatostatin analogue when a native α-amino acid (Phenylalanine at position 6) is replaced with this compound. This enhanced stability is attributed to the resistance of the β-amino acid linkage to cleavage by serum proteases.
| Ligand | Target Receptor | Binding Affinity (IC₅₀, nM) | Assay Method |
| Somatostatin-14 (SST-14) | Human Somatostatin Receptor 2 (hSSTR2) | 0.5 ± 0.1 | Radioligand Displacement Assay |
| [β³-hPhe(4-OMe)⁶]-SST-14 | Human Somatostatin Receptor 2 (hSSTR2) | 1.2 ± 0.3 | Radioligand Displacement Assay |
Table 2: Comparative Receptor Binding Affinity. This table shows that the peptidomimetic analogue retains high binding affinity to the human somatostatin receptor subtype 2 (hSSTR2), comparable to the natural ligand. This indicates that the structural modification is well-tolerated and the 4-methoxyphenyl side chain effectively mimics the natural phenylalanine residue in the receptor binding pocket.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Somatostatin Analogue
This protocol describes the manual synthesis of a somatostatin analogue incorporating this compound using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-3-Amino-3-(4-methoxyphenyl)propanoic acid)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-protected amino acid (or Fmoc-3-Amino-3-(4-methoxyphenyl)propanoic acid) and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Solid-Phase Peptide Synthesis Workflow
Protocol 2: Proteolytic Stability Assay
This protocol describes a method to assess the stability of the peptidomimetic in the presence of serum proteases.
Materials:
-
Purified peptidomimetic and control peptide (e.g., native somatostatin)
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Thermomixer
-
RP-HPLC system
Procedure:
-
Sample Preparation: Dissolve the peptidomimetic and control peptide in PBS to a final concentration of 1 mg/mL.
-
Incubation:
-
Mix 50 µL of the peptide solution with 50 µL of human serum in a microcentrifuge tube.
-
Incubate the mixture at 37°C in a thermomixer.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take a 20 µL aliquot of the reaction mixture.
-
-
Reaction Quenching: Immediately quench the enzymatic degradation by adding 80 µL of ACN with 0.1% TFA to the aliquot.
-
Protein Precipitation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Analysis:
-
Analyze the supernatant by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Calculate the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time and fitting the data to a one-phase decay model.[2][3][6][7][8][9][10][11]
-
Proteolytic Stability Assay Workflow
Protocol 3: Radioligand Displacement Assay for SSTR2 Binding Affinity
This protocol determines the binding affinity (IC₅₀ and Ki) of the peptidomimetic for the human somatostatin receptor 2 (hSSTR2).[12][13][14][15][16][17][18]
Materials:
-
Cell membranes from a cell line overexpressing hSSTR2 (e.g., CHO-K1 cells)
-
Radiolabeled somatostatin analogue (e.g., ¹²⁵I-[Tyr¹¹]-SST-14)
-
Unlabeled peptidomimetic and native somatostatin
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
A serial dilution of the unlabeled peptidomimetic or native somatostatin (competitor).
-
A fixed concentration of the radiolabeled ligand.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Signaling Pathway and Mechanism of Action
Peptidomimetics containing this compound that target the somatostatin receptor 2 (SSTR2) are designed to mimic the antiproliferative effects of native somatostatin, making them promising candidates for cancer therapy.[5][19] Upon binding to SSTR2, a G-protein coupled receptor, these analogues can trigger a cascade of intracellular signaling events that lead to the inhibition of cell growth and proliferation.
The binding of the somatostatin analogue to SSTR2 activates the inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[20][21][22][23] A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).
Furthermore, SSTR2 activation can stimulate phosphotyrosine phosphatases (PTPs), such as SHP-1.[20][24] This can lead to the dephosphorylation and inactivation of key signaling molecules in growth factor pathways. A critical downstream effect is the inhibition of the Ras-Raf-MEK-ERK signaling cascade (also known as the MAPK pathway).[25][26][27][28][29] The inhibition of ERK1/2 phosphorylation prevents the translocation of active ERK to the nucleus, thereby downregulating the transcription of genes involved in cell proliferation and survival. The culmination of these signaling events is cell cycle arrest and, in some cases, apoptosis, leading to an overall anti-tumor effect.[30][31][32][33][34]
SSTR2 Signaling Pathway Inhibition
Conclusion
This compound is a valuable synthetic building block for the development of potent and stable peptidomimetics. Its incorporation can significantly enhance the therapeutic potential of peptides by improving their pharmacokinetic profile while maintaining high biological activity. The provided protocols offer a framework for the synthesis, purification, and evaluation of these promising drug candidates. Further exploration of this and other β-amino acids will undoubtedly continue to advance the field of peptidomimetic drug discovery.
References
- 1. Peptidomimetics in cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Somatostatin analogs in oncology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the use of somatostatin analogs in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. repositori.upf.edu [repositori.upf.edu]
- 11. swolverine.com [swolverine.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 17. researchgate.net [researchgate.net]
- 18. moleculardevices.com [moleculardevices.com]
- 19. Somatostatin and analogues in the treatment of cancer. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Constitutive Somatostatin Receptor Subtype 2 Activity Attenuates GH Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bmglabtech.com [bmglabtech.com]
- 27. revvity.com [revvity.com]
- 28. researchgate.net [researchgate.net]
- 29. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Inhibitory effect of novel somatostatin peptide analogues on human cancer cell growth based on the selective inhibition of DNA polymerase β. | Sigma-Aldrich [merckmillipore.com]
- 31. Synthesis and in vitro antitumor activity of new octapeptide analogs of somatostatin containing unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Somatostatin inhibits tumor angiogenesis and growth via somatostatin receptor-3-mediated regulation of endothelial nitric oxide synthase and mitogen-activated protein kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Novel somatostatin analogs with tyrosine kinase inhibitory and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Amino-3-(4-methoxyphenyl)propanoic Acid in Neuropharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(4-methoxyphenyl)propanoic acid is a chemical compound belonging to the class of β-substituted γ-aminobutyric acid (GABA) analogs. Its structural similarity to endogenous neurotransmitters and known neuroactive compounds, such as phenibut and baclofen, suggests significant potential for applications in neuropharmacology. This document provides an overview of its likely mechanism of action, potential therapeutic applications, and detailed protocols for its experimental evaluation.
Predicted Neuropharmacological Profile
Based on structure-activity relationship (SAR) studies of related β-phenyl-GABA analogs, this compound is predicted to act as a selective agonist for the GABA-B receptor. The presence of the phenyl ring is a key feature for crossing the blood-brain barrier, a significant advantage over GABA itself. The 4-methoxy substitution on the phenyl ring is anticipated to modulate the compound's potency and selectivity for the GABA-B receptor.
Mechanism of Action
As a presumed GABA-B receptor agonist, this compound is expected to exert its effects by activating presynaptic and postsynaptic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to a cascade of inhibitory downstream effects.[1][2] This includes the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[3] Presynaptically, this leads to a reduction in neurotransmitter release, while postsynaptically it causes hyperpolarization of the neuronal membrane, leading to an overall inhibitory effect on neuronal excitability.[3]
Potential Therapeutic Applications
Given its predicted activity as a GABA-B agonist, this compound may be investigated for a range of neurological and psychiatric conditions, including:
-
Anxiety Disorders: By enhancing inhibitory neurotransmission, it could have anxiolytic effects.
-
Spasticity: Similar to baclofen, it may act as a muscle relaxant.
-
Nootropic Agent: Some GABA analogs like phenibut have shown cognition-enhancing effects.[4]
-
Pain Management: GABA-B receptor activation is known to play a role in nociception.
-
Substance Abuse and Addiction: GABA-B agonists have been explored for their potential in treating addiction.
Quantitative Data for a Structurally Related Analog
| Compound | Assay | Target | Result (EC₅₀) | Reference |
| (R,S)-5-amino-3-phenylpentanoic acid | Functional assay on tsA201 cells transfected with GABA(B1b)/GABA(B2)/Gqz5 | GABA-B Receptor | 46 µM | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the neuropharmacological activity of this compound.
GABA-B Receptor Binding Assay
This protocol determines the affinity of the test compound for the GABA-B receptor using a competitive radioligand binding assay.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-Baclofen or a suitable antagonist like [³H]-CGP54626
-
Membrane Preparation: Rat cortical membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂
-
Non-specific binding control: Unlabeled GABA (1 mM) or Baclofen (100 µM)
-
Scintillation fluid and vials
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (e.g., 2 nM [³H]-Baclofen), and 50 µL of the test compound dilution or control.
-
Add 100 µL of the rat cortical membrane preparation (containing 100-200 µg of protein).
-
Incubate at room temperature for 30 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.
Materials:
-
Test Compound: this compound
-
[³⁵S]GTPγS
-
Membrane Preparation: Membranes from cells expressing recombinant human GABA-B receptors (GABA-B1 and GABA-B2 subunits).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
GDP (10 µM)
-
GABA (as a positive control)
Procedure:
-
Pre-incubate the cell membranes (20-30 µg protein) with the test compound at various concentrations for 15 minutes at 30°C in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS (0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the filter-bound radioactivity by scintillation counting.
-
Determine the EC₅₀ and maximal stimulation (Emax) values by fitting the concentration-response data to a sigmoidal dose-response curve.
Electrophysiological Recording in Brain Slices
This protocol assesses the effect of the test compound on neuronal activity, specifically on potassium currents mediated by GABA-B receptor activation, using whole-cell patch-clamp electrophysiology in brain slices (e.g., hippocampal or cortical slices).
Materials:
-
Test Compound: this compound
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for patch pipette
-
Brain slice preparation (e.g., from rat or mouse)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Prepare acute brain slices and maintain them in oxygenated aCSF.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a pyramidal neuron in the CA1 region of the hippocampus).
-
Record baseline neuronal activity and membrane currents.
-
Bath-apply the test compound at various concentrations.
-
Record the changes in holding current, membrane potential, and input resistance. Activation of GABA-B receptors is expected to induce an outward potassium current, leading to hyperpolarization.
-
Apply a known GABA-B receptor antagonist (e.g., CGP 55845) to confirm that the observed effects are mediated by GABA-B receptors.
-
Analyze the data to determine the concentration-response relationship for the test compound's effect on the recorded currents.
Visualizations
GABA-B Receptor Signaling Pathway
Caption: Predicted signaling pathway of this compound via GABA-B receptor activation.
Experimental Workflow for Neuropharmacological Characterization```dot
References
- 1. GABAB receptor - Wikipedia [en.wikipedia.org]
- 2. Structural basis of the activation of a metabotropic GABA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GABA(B)-agonistic activity of certain baclofen homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-3-(4-methoxyphenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-3-(4-methoxyphenyl)propanoic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| LOWYLD-01 | Low overall yield | Incomplete reaction, side reactions, difficult purification. | - Monitor reaction progress using TLC or LC-MS to ensure completion.- Optimize reaction conditions (temperature, time, catalyst loading).- Investigate alternative synthetic routes with higher reported yields.- Employ appropriate purification techniques like column chromatography or recrystallization. |
| PUR-01 | Difficulty in product purification | Presence of unreacted starting materials, formation of byproducts with similar polarity to the product. | - Adjust the solvent system for column chromatography to improve separation.- Attempt recrystallization from different solvent systems.- Consider derivatization of the product to alter its polarity for easier separation, followed by deprotection. |
| SIDE-RXN-01 | Formation of significant side products | Incorrect reaction temperature, wrong choice of reagents or catalyst, presence of impurities in starting materials. | - Strictly control the reaction temperature.- Use high-purity starting materials and solvents.- Screen different catalysts and ligands to improve selectivity.- One common side reaction is decomposition of the product in basic solutions at elevated temperatures (≥20°C)[1]. |
| STEREO-01 | Poor stereoselectivity (in asymmetric synthesis) | Ineffective chiral catalyst or auxiliary, racemization during reaction or workup. | - Screen a variety of chiral ligands and catalysts.- Optimize the catalyst loading and reaction temperature.- Ensure anhydrous and inert reaction conditions to prevent catalyst deactivation.- Use mild workup and purification conditions to avoid racemization. |
| REPRO-01 | Inconsistent results/lack of reproducibility | Variations in reagent quality, reaction setup, or procedure execution. | - Standardize the source and quality of all reagents and solvents.- Maintain consistent reaction parameters (e.g., stirring speed, heating method).- Document all experimental details meticulously for each run. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Common synthetic routes include the Rodionov reaction, which is a one-pot synthesis involving an arylaldehyde, malonic acid, and ammonium acetate.[2] Another approach is the Mannich-type reaction, which can be performed enantioselectively using catalysts like copper.[3][4] Asymmetric hydrogenation of corresponding unsaturated precursors using rhodium catalysts is also a viable method.[5][6][7]
Q2: How can I improve the yield of the Rodionov reaction for this synthesis?
A2: To improve the yield, ensure the use of high-purity p-anisaldehyde and malonic acid. The reaction is typically refluxed in an alcoholic solvent like ethanol.[8] Optimizing the molar ratios of the reactants and the reaction time can also lead to higher yields. A study reported a 45% yield for the synthesis of this compound using this method.[8]
Q3: What are the key parameters to control in a Mannich-type reaction for better stereoselectivity?
A3: For a stereoselective Mannich-type reaction, the choice of chiral ligand and metal catalyst (e.g., copper acetate with a BINAP ligand) is crucial.[4] The reaction temperature should be carefully controlled, often requiring sub-zero temperatures (e.g., -20°C) to enhance enantioselectivity.[4] The solvent and the nature of the imine and enolate components also play a significant role.
Q4: Are there any specific catalysts recommended for the asymmetric hydrogenation route?
A4: Rhodium-based catalysts with chiral phosphine ligands, such as BridgePhos, have been shown to be highly effective for the asymmetric hydrogenation of related substituted maleimides, achieving excellent yields and stereoselectivities.[5]
Q5: What is a common side reaction to be aware of during the synthesis and workup?
A5: A notable side reaction is the decomposition of the final product, this compound. This decomposition is more significant when the compound is in a basic solution for extended periods, especially at temperatures of 20°C or higher.[1] Therefore, it is advisable to use mild workup conditions and avoid prolonged exposure to strong bases.
Experimental Protocols
Protocol 1: Synthesis via Rodionov Reaction[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend p-anisaldehyde (1 equivalent), malonic acid (1.01 equivalents), and ammonium acetate (1.34 equivalents) in ethanol.
-
Reaction: Heat the mixture to reflux for 8 hours.
-
Workup: After cooling, a white precipitate will form. Filter the precipitate and wash it with cold ethanol.
-
Purification: The crude amino acid can be further purified by recrystallization or used directly for subsequent reactions.
Protocol 2: Enantioselective Reductive Mannich-type Reaction[4]
-
Catalyst Preparation: In a glovebox, mix Cu(OAc)₂ (5.0 mol%) and (R)-BINAP (5.5 mol%) in THF.
-
Reaction Setup: In a separate flask, dissolve the α,β-unsaturated carboxylic acid and the corresponding ketimine in THF.
-
Reaction: Cool the reaction mixture to -20°C. Add trimethoxysilane (5.0 equivalents) and t-BuOH (2.0 equivalents). Then, add the prepared catalyst solution. Stir the reaction at -20°C for 18 hours.
-
Workup and Purification: Quench the reaction and purify the product using standard procedures, such as column chromatography.
Quantitative Data Summary
Table 1: Influence of Catalyst on a Mannich-type Reaction [4]
| Entry | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Cu(OAc)₂ / (R)-BINAP | THF | -20 | Moderate | High | High |
| 2 | Cu(OAc)₂ / (R)-BINAP with t-BuOH | THF | -20 | 96 | >95:5 | 95 |
Visualizations
Caption: Workflow for the Rodionov synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rh-Catalyzed Asymmetric Hydrogenation of 3-Amino-4-alkyl/aryl Disubstituted Maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rh-Catalyzed Sequential Asymmetric Hydrogenations of 3-Amino-4-Chromones Via an Unusual Dynamic Kinetic Resolution Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Purification of 3-Amino-3-(4-methoxyphenyl)propanoic acid by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 3-Amino-3-(4-methoxyphenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to purify by standard reversed-phase HPLC?
This compound is a polar, zwitterionic compound. In standard reversed-phase chromatography (e.g., with a C18 column), it exhibits poor retention due to its high polarity, leading to co-elution with the solvent front and inadequate separation from other polar impurities.[1][2]
Q2: What are the primary chromatographic challenges in purifying this compound?
The main challenges include:
-
Poor retention in reversed-phase systems: The polar nature of the molecule leads to weak interactions with nonpolar stationary phases.[1]
-
Co-elution with polar impurities: Difficulty in separating the target compound from structurally similar and other polar impurities.
-
Enantiomeric separation: As a chiral compound, separating the (R) and (S) enantiomers requires specialized chiral stationary phases and methods.
-
Peak shape issues: Peak tailing or fronting can occur due to secondary interactions with the stationary phase or inappropriate mobile phase conditions.
Q3: What are the recommended alternative chromatographic techniques for this purification?
For polar compounds like this compound, the following techniques are more suitable:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. HILIC is ideal for retaining and separating highly polar compounds.[3][4][5][6][7]
-
Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange properties, allowing for multiple interaction modes to enhance retention and selectivity for zwitterionic compounds.[8][9]
-
Chiral Chromatography: Essential for separating the enantiomers. This typically involves using a chiral stationary phase (CSP).
Q4: What types of columns are recommended for the chiral separation of this compound?
Polysaccharide-based chiral stationary phases are commonly used for the enantiomeric separation of β-amino acids. Columns such as those from the CHIRALPAK® series (e.g., based on amylose or cellulose derivatives) are often effective.[10][11][12][13] Macrocyclic glycopeptide-based CSPs, like the Astec CHIROBIOTIC® T, are also well-suited for underivatized amino acids.[14]
Troubleshooting Guides
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Question: My this compound elutes in the void volume on my C18 column. How can I improve retention?
Answer:
| Potential Cause | Troubleshooting Step |
| High Polarity of Analyte | Switch to a more suitable chromatographic mode like HILIC or Mixed-Mode Chromatography. |
| Inappropriate Mobile Phase | For reversed-phase, consider using a highly aqueous mobile phase with a polar-endcapped C18 column. Ion-pairing agents can be used but may complicate the method. |
| Incorrect Column Chemistry | Use a column designed for polar compounds, such as one with a polar embedded group or a HILIC column. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: I am observing significant peak tailing for my compound. What are the likely causes and solutions?
Answer:
| Potential Cause | Troubleshooting Step |
| Secondary Interactions | Unwanted interactions between the amino group and residual silanols on the silica backbone of the column can cause tailing. Add a competitor, like a small amount of a basic additive (e.g., triethylamine), to the mobile phase to block these sites. Adjusting the mobile phase pH can also help. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase to avoid solvent mismatch effects. |
| Column Contamination/Deterioration | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. A guard column is recommended to protect the analytical column.[10] |
Issue 3: No or Poor Enantiomeric Resolution
Question: I am using a chiral column, but I cannot separate the enantiomers of this compound. What should I do?
Answer:
| Potential Cause | Troubleshooting Step |
| Incorrect Chiral Stationary Phase (CSP) | The choice of CSP is critical. Screen different types of chiral columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based) to find one that provides selectivity for your compound.[10] |
| Suboptimal Mobile Phase | Systematically vary the mobile phase composition, including the type and percentage of organic modifier and any additives. For polysaccharide-based columns, normal-phase (e.g., hexane/alcohol mixtures) or polar organic modes are often effective. For macrocyclic glycopeptide columns, polar ionic or reversed-phase modes can be used.[14] |
| Temperature Effects | Optimize the column temperature. Sometimes, sub-ambient temperatures can enhance enantioselectivity. |
| Low Efficiency | Ensure the column is properly packed and that the HPLC system is optimized for low dead volume. |
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Compound Purification
| Technique | Stationary Phase | Mobile Phase | Advantages | Challenges |
| Reversed-Phase | Nonpolar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Widely available, versatile for nonpolar compounds. | Poor retention of polar compounds, requires ion-pairing agents for polar analytes which can be problematic.[1] |
| HILIC | Polar (e.g., Silica, Amide) | High organic content (e.g., >60% Acetonitrile) | Excellent retention for highly polar compounds, MS-friendly mobile phases.[3][4][5][6][7] | Longer equilibration times, sensitive to water content in the mobile phase. |
| Mixed-Mode | Contains both nonpolar and ion-exchange groups | Can be similar to reversed-phase or HILIC | Enhanced retention and selectivity for zwitterionic and ionic compounds.[8][9] | Method development can be more complex due to multiple interaction modes. |
| Chiral | Chiral Selector bonded to support | Varies (Normal-phase, Reversed-phase, Polar organic) | Enables separation of enantiomers. | Column selection is empirical, can be expensive. |
Experimental Protocols
Exemplary Protocol 1: Chiral Separation using a Polysaccharide-Based CSP
This protocol is a representative starting point for the enantiomeric separation of this compound and may require optimization.
-
Column: CHIRALPAK® series (e.g., IA, IB, IC) (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and ethanol with a small amount of an acidic or basic additive. A typical starting point could be n-Hexane/Ethanol/Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Exemplary Protocol 2: HILIC Method for Achiral Purification
This protocol is a general guideline for the purification of the racemate.
-
Column: HILIC column (e.g., silica or amide chemistry) (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: Water with 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: Acetonitrile with 10 mM Ammonium Formate, pH 3.0
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and decrease to increase elution strength. A typical gradient could be 95% to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 220 nm or Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a solvent with a high organic content (e.g., 90% acetonitrile) to ensure compatibility with the initial mobile phase conditions.
Visualizations
References
- 1. User's Manual | Chiral CD-Ph | HPLC Columns | Products | HPLC | Osaka Soda [sub.osaka-soda.co.jp]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. watrex.com [watrex.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Common side reactions in the synthesis of beta-amino acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of β-amino acids. The content is tailored for researchers, scientists, and drug development professionals.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of β-amino acids via common synthetic routes.
Arndt-Eistert Synthesis
The Arndt-Eistert reaction is a popular method for the homologation of α-amino acids to β-amino acids. It involves the conversion of a carboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement to a ketene that is trapped by a nucleophile.
Frequently Asked Questions (FAQs):
-
Q1: My Arndt-Eistert reaction has a low yield and I observe a significant amount of an α-chloromethylketone byproduct. What is the cause and how can I prevent it?
-
A1: This side reaction is typically caused by the reaction of the diazoketone intermediate with HCl, which is generated during the formation of the acid chloride and the subsequent reaction with diazomethane.[1] To prevent this, an excess of diazomethane is required to neutralize the HCl.[1] Alternatively, the Newman-Beal modification, which includes the addition of triethylamine to the diazomethane solution, can be employed to scavenge the HCl.[1]
-
-
Q2: I am concerned about the safety of using diazomethane. Are there safer alternatives for the Arndt-Eistert synthesis?
-
A2: Yes, due to the toxic and explosive nature of diazomethane, safer alternatives have been developed. Diazo(trimethylsilyl)methane is a common substitute.[1] Another alternative is the Kowalski ester homologation, which also generates a carbene equivalent but avoids the use of diazomethane altogether.[1]
-
-
Q3: My reaction is producing the methyl ester of the starting α-amino acid as a major byproduct. How can I minimize this?
-
A3: This occurs when the activated amino acid (e.g., mixed anhydride) is hydrolyzed by water present in the diazomethane solution, followed by methylation of the resulting carboxylic acid by diazomethane.[2] To minimize this, it is crucial to use a dry diazomethane solution and anhydrous reaction conditions. While this byproduct can be difficult to separate from the diazoketone intermediate, it can typically be removed during the work-up and purification of the final β-amino acid.[2]
-
Mannich Reaction
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone or ester), an aldehyde (often formaldehyde), and a primary or secondary amine to form a β-amino carbonyl compound, known as a Mannich base.
Frequently Asked questions (FAQs):
-
Q1: The yield of my Mannich reaction for the synthesis of a β-amino ketone is low, and I observe several byproducts. What are the likely side reactions?
-
A1: The Mannich reaction can be prone to side reactions, especially with substrates that are susceptible to isomerization or rearrangement.[3] For example, the presence of electron-donating groups on aromatic rings of the substrates can promote isomerization and Nazarov-type cyclization, leading to byproducts.[3] The formation of β-hydroxy esters as byproducts can also occur in Mannich-type reactions.
-
-
Q2: How can I improve the yield and selectivity of my Mannich reaction?
-
A2: Optimization of reaction conditions is key. This includes the choice of catalyst, solvent, and temperature. A variety of catalysts have been shown to be effective, including solid acid catalysts like sulfated MCM-41, which can lead to high yields and easy work-up.[4] The use of specific organocatalysts, such as proline derivatives, can also be employed to achieve high stereoselectivity.[5]
-
-
Q3: Are there limitations to the substrates that can be used in the Mannich reaction for β-amino acid synthesis?
-
A3: Yes, the scope of the Mannich reaction can be limited by the nature of the substrates. For instance, the use of different amines can lead to varying degrees of success. While cyclic amines like piperidine and piperazine can give reasonable yields, reactions with dimethylamine hydrochloride may not produce isolable amounts of the desired product.[3]
-
Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc to form a β-hydroxyester, a precursor to β-amino acids.
Frequently Asked Questions (FAQs):
-
Q1: I am having trouble initiating my Reformatsky reaction, and the yield of the β-hydroxyester is consistently low. What can I do?
-
A1: The activation of zinc is crucial for the success of the Reformatsky reaction. If the zinc is not sufficiently activated, the reaction may be sluggish or fail to initiate. Pre-treatment of zinc dust with iodine or other activating agents is a common practice.[6] Suspending zinc granules in refluxing THF can also be an effective activation method.[7]
-
-
Q2: What are some common side reactions in the Reformatsky reaction?
-
A2: One of the main advantages of the Reformatsky reaction is that the organozinc enolates are less basic than Grignard reagents or lithium enolates, which minimizes side reactions like self-condensation of the ester.[8][9] However, if the reaction conditions are not optimized, other side reactions can occur. The use of wet THF has been reported to improve yields with aliphatic aldehydes in some cases, suggesting that careful control of reaction conditions is important.[7]
-
-
Q3: Can I use other metals besides zinc for the Reformatsky reaction?
-
A3: Yes, while zinc is the traditional metal used, other metals and metal salts have been successfully employed. These include magnesium, iron, cobalt, nickel, cadmium, indium, and cerium.[9] The choice of metal can sometimes influence the reactivity and selectivity of the reaction.
-
II. Data Presentation
The following table summarizes common side reactions and their mitigation strategies for the synthesis of β-amino acids. Quantitative data on the prevalence of these side reactions is often dependent on the specific substrates and reaction conditions used.
| Synthetic Method | Common Side Reaction | Influencing Factors | Mitigation Strategy | Reported Yields (Product) |
| Arndt-Eistert Synthesis | α-chloromethylketone formation | Insufficient diazomethane, presence of HCl | Use excess diazomethane, add triethylamine (Newman-Beal modification) | Varies, can be high with proper control |
| Methyl ester of starting α-amino acid | Water in diazomethane solution | Use anhydrous conditions and dry diazomethane solution | - | |
| Mannich Reaction | Isomerization/Nazarov cyclization | Electron-donating groups on substrates, high temperature | Optimize catalyst and reaction conditions, use milder temperatures | Up to 62% for specific β-amino diaryldienones[3] |
| β-hydroxy ester formation | Reaction conditions | Use of diarylborinic acid ester catalysts can suppress this[10] | - | |
| Reformatsky Reaction | Low reactivity/yield | Inactive zinc | Activate zinc with iodine or by refluxing in THF | 42-81% for preliminary small-scale reactions[7] |
III. Experimental Protocols
Protocol 1: Arndt-Eistert Synthesis of a β-Amino Acid from an α-Amino Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Acid Chloride Formation:
-
To a solution of the N-protected α-amino acid in an anhydrous solvent (e.g., THF, CH₂Cl₂), add a chlorinating agent (e.g., thionyl chloride, oxalyl chloride) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitor by TLC or IR).
-
Remove the excess chlorinating agent and solvent under reduced pressure.
-
-
Reaction with Diazomethane:
-
Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood using appropriate safety equipment.
-
Dissolve the crude acid chloride in an anhydrous ether.
-
Slowly add a freshly prepared, cold (0 °C) ethereal solution of diazomethane in excess until a persistent yellow color is observed.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
-
Wolff Rearrangement:
-
Add a catalyst, such as silver oxide (Ag₂O) or silver benzoate, to the reaction mixture.
-
Stir the mixture at the appropriate temperature (can range from room temperature to reflux, depending on the substrate and catalyst) until the diazoketone is consumed (monitor by TLC).
-
During the rearrangement, add a nucleophile (e.g., water for the carboxylic acid, an alcohol for an ester) to trap the ketene intermediate.
-
-
Work-up and Purification:
-
Quench the reaction by adding a dilute acid (e.g., acetic acid) to destroy any remaining diazomethane.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
-
Protocol 2: Mannich Reaction for the Synthesis of a β-Amino Carbonyl Compound
This is a general procedure and conditions may vary.
-
Reaction Setup:
-
Reaction:
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
If a solid catalyst is used, filter it off and wash with the solvent. The catalyst can often be recycled.[4]
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 3: Reformatsky Reaction for the Synthesis of a β-Hydroxyester
This protocol is a general guideline.
-
Zinc Activation:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), add zinc dust or granules.
-
Add a small crystal of iodine and gently heat the flask until the iodine vapor is visible.
-
Allow the flask to cool to room temperature.
-
-
Reaction:
-
Add an anhydrous solvent (e.g., THF, toluene).
-
Slowly and simultaneously add a solution of the α-haloester and the carbonyl compound to the activated zinc suspension.
-
The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Stir the reaction mixture until the carbonyl compound is consumed (monitor by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude β-hydroxyester by column chromatography.
-
IV. Mandatory Visualizations
Arndt-Eistert Synthesis: Main Pathway and Side Reaction
Caption: Arndt-Eistert synthesis pathway and a common side reaction.
Mannich Reaction: General Scheme and Potential Byproducts
Caption: General workflow of the Mannich reaction and potential side reactions.
Reformatsky Reaction: Key Steps
Caption: Key steps in the Reformatsky reaction for β-hydroxyester synthesis.
References
- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of β-Amino Diaryldienones Using the Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijitee.org [ijitee.org]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 10. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
Technical Support Center: Chiral Resolution of Racemic 3-Amino-3-(4-methoxyphenyl)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of racemic 3-Amino-3-(4-methoxyphenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chiral resolution of racemic this compound?
A1: The most common methods for resolving racemic this compound include:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[1]
-
Enzymatic Resolution: This technique utilizes enzymes, such as lipases, to selectively catalyze a reaction with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer.[2][]
-
Chiral Chromatography: This method employs a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) to separate the enantiomers based on their differential interactions with the CSP.[4]
Q2: How do I choose the right chiral resolving agent for diastereomeric salt crystallization?
A2: The choice of resolving agent is critical and often requires screening. For acidic compounds like this compound, chiral bases are used. However, given the amphoteric nature of amino acids, both acidic and basic resolving agents can be explored. Commonly used resolving agents for amino acids include derivatives of tartaric acid (like dibenzoyl-L-tartaric acid or di-p-toluoyl-L-tartaric acid) and chiral amines or acids.[5][6] The ideal resolving agent will form diastereomeric salts with a significant difference in solubility in a particular solvent.
Q3: What are the key parameters to optimize in an enzymatic resolution?
A3: Key parameters for optimizing enzymatic resolution include the choice of enzyme (lipases like Candida antarctica lipase B are common for amino esters), the solvent, temperature, water activity (for hydrolysis reactions), and the acylating agent (for transesterification).[2][7] The pH of the reaction medium is also a critical factor, especially for hydrolysis reactions.
Q4: Can I use the same chiral HPLC column for both analytical and preparative separations?
A4: While it is possible, it is generally recommended to use different columns for analytical and preparative chromatography. Analytical columns have smaller particle sizes and internal diameters for high resolution and sensitivity. Preparative columns have larger dimensions to handle higher sample loads. Using an analytical column for preparative work can lead to poor separation and column damage. However, the choice of the chiral stationary phase can be the same.[8]
Troubleshooting Guides
Diastereomeric Salt Crystallization
Issue 1: Poor or No Crystallization
-
Question: I have mixed the racemic this compound with the chiral resolving agent, but no crystals are forming. What should I do?
-
Answer:
-
Solvent Choice: The solvent is a critical factor. The ideal solvent should provide a significant solubility difference between the two diastereomeric salts. If the salt is too soluble, try a less polar solvent or a mixture of solvents. If it is insoluble, use a more polar solvent.[1]
-
Supersaturation: Crystallization requires a supersaturated solution. This can be achieved by slowly cooling the solution, evaporating some of the solvent, or adding an anti-solvent (a solvent in which the diastereomeric salt is less soluble).[1]
-
Seeding: Introducing a small seed crystal of the desired diastereomeric salt can induce crystallization.[1]
-
Concentration: Ensure the concentrations of your amino acid and resolving agent are appropriate, as very dilute solutions may not lead to crystallization.[1]
-
Issue 2: Low Yield of the Desired Diastereomer
-
Question: I have isolated crystals, but the yield of my desired enantiomer is very low. How can I improve it?
-
Answer:
-
Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can significantly impact the yield. While using 0.5 equivalents of the resolving agent is a common strategy to precipitate one enantiomer, this can be optimized.[9]
-
Solvent Screening: The yield is highly dependent on the solubility of the diastereomeric salt. A systematic screening of different solvents and solvent mixtures is recommended to find conditions that maximize the precipitation of the desired salt while keeping the other in solution.[9][10]
-
Temperature Profile: A controlled and slow cooling process can improve crystal growth and yield. Rapid cooling can lead to the formation of small crystals and co-precipitation of the undesired diastereomer.[9]
-
Issue 3: Low Enantiomeric Excess (e.e.)
-
Question: The enantiomeric excess (e.e.) of my resolved amino acid is poor. What are the likely causes and solutions?
-
Answer:
-
Co-precipitation: The undesired diastereomeric salt may be co-precipitating with the desired one. This often occurs if the solvent system does not provide a sufficient solubility difference between the two diastereomers.[1]
-
Recrystallization: The most common method to improve enantiomeric purity is to recrystallize the isolated diastereomeric salt one or more times until the desired e.e. is achieved.[1]
-
Kinetic vs. Thermodynamic Control: Sometimes, the initially formed crystals may not be the most thermodynamically stable. Allowing the crystallization to proceed over a longer period can sometimes improve the diastereomeric purity.
-
Enzymatic Resolution
Issue 1: Low or No Enzyme Activity
-
Question: The enzymatic reaction is not proceeding or is very slow. What could be the problem?
-
Answer:
-
Enzyme Denaturation: Ensure the reaction temperature and pH are within the optimal range for the chosen enzyme. Extreme conditions can denature the enzyme.[]
-
Inhibitors: The presence of inhibitors in the reaction mixture can reduce enzyme activity. Ensure the purity of your starting materials and solvent.
-
Water Content: For reactions in organic solvents, a small amount of water is often necessary for enzyme activity. The optimal water content (or water activity) needs to be determined experimentally.[2]
-
Substrate Form: For lipases, it is often necessary to first convert the carboxylic acid to an ester, as the free acid can sometimes inhibit the enzyme.[11]
-
Issue 2: Low Enantioselectivity (Low e.e.)
-
Question: The enzyme is active, but the enantiomeric excess of the product or the remaining substrate is low. How can I improve this?
-
Answer:
-
Enzyme Screening: Different enzymes exhibit different enantioselectivities for the same substrate. Screening a variety of lipases or other hydrolases is recommended.[7]
-
Solvent Choice: The nature of the organic solvent can significantly influence the enantioselectivity of an enzyme.[12]
-
Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity, although it will also decrease the reaction rate.
-
Acyl Donor: In transesterification reactions, the choice of the acyl donor can affect the enantioselectivity.[13]
-
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution (Representative Protocol)
This protocol is a representative example and may require optimization.
-
Salt Formation:
-
Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) with gentle heating.
-
In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., di-p-toluoyl-L-tartaric acid) in the same solvent.[5]
-
Slowly add the resolving agent solution to the amino acid solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. If no crystals form, the solution can be further cooled in a refrigerator (4 °C).
-
If crystallization does not occur, try adding a seed crystal or slowly adding an anti-solvent.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
To improve enantiomeric purity, the diastereomeric salt can be recrystallized from a suitable hot solvent.[5]
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in water.
-
Add an aqueous base (e.g., 1M NaOH) dropwise to adjust the pH to >10, which will liberate the free amino acid.[5]
-
The liberated amino acid can then be isolated by filtration or extraction.
-
Protocol 2: Enzymatic Resolution of the Methyl Ester (Representative Protocol)
This protocol assumes the racemic amino acid has been converted to its methyl ester.
-
Reaction Setup:
-
Dissolve the racemic methyl ester of this compound in a suitable organic solvent (e.g., tert-butyl methyl ether).[14]
-
Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the solution. A typical enzyme loading is 10-50 mg/mmol of substrate.
-
Add a controlled amount of water (for hydrolysis) or an acylating agent (e.g., ethyl acetate for transesterification).
-
-
Reaction Monitoring:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-45 °C) with gentle agitation.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
-
Work-up and Separation:
-
Once the desired conversion is reached (typically around 50% for kinetic resolution), stop the reaction by filtering off the enzyme.
-
The product (the hydrolyzed acid or the acylated amine) and the unreacted ester can then be separated by standard techniques such as extraction or chromatography.
-
Protocol 3: Chiral HPLC Analysis
This method is based on a validated procedure for the analysis of R-β-amino-β-(4-methoxyphenyl) propionic acid.[4]
-
Column: (R,R) Whelk-O1, 250 x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: A mixture of n-hexane and 2-propanol with a small amount of trifluoroacetic acid (TFA). The exact ratio of the solvents needs to be optimized to achieve good resolution.[4] For example, a starting point could be Hexane:Isopropanol:TFA (80:20:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Temperature: Ambient.
Data Presentation
Table 1: Troubleshooting Diastereomeric Salt Crystallization
| Problem | Potential Cause | Suggested Solution |
| No Crystals | Solution not supersaturated | Slowly cool, evaporate solvent, or add an anti-solvent.[1] |
| Inappropriate solvent | Screen a range of solvents with different polarities.[1] | |
| Low Yield | Suboptimal resolving agent | Screen different chiral resolving agents. |
| High solubility of the desired salt | Change the solvent system to decrease solubility.[9] | |
| Low Enantiomeric Excess | Co-precipitation of diastereomers | Recrystallize the isolated salt.[1] |
| Unfavorable crystallization kinetics | Allow for a longer crystallization time. |
Table 2: Troubleshooting Enzymatic Resolution
| Problem | Potential Cause | Suggested Solution |
| No Reaction | Inactive enzyme | Check enzyme storage and handling; ensure optimal pH and temperature. |
| Presence of inhibitors | Use high-purity substrates and solvents. | |
| Low Conversion | Insufficient reaction time | Monitor the reaction over a longer period. |
| Low enzyme loading | Increase the amount of enzyme. | |
| Low Enantioselectivity | Suboptimal enzyme | Screen different types of enzymes (e.g., various lipases).[7] |
| Inappropriate solvent | Test different organic solvents.[12] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers [mdpi.com]
- 8. bgb-analytik.com [bgb-analytik.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting low yield in the synthesis of beta-phenylalanine derivatives
Welcome to the technical support center for the synthesis of β-phenylalanine derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during the synthesis of these valuable compounds.
General Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses overarching issues that can affect various synthetic routes to β-phenylalanine derivatives.
Q1: My overall yield is significantly lower than expected. Where should I start troubleshooting?
A low overall yield can be attributed to issues at multiple stages of the synthesis. A logical approach is to first determine whether the problem lies with the core reaction efficiency or with subsequent work-up and purification steps. A small-scale test reaction can be informative. Analyzing aliquots of the crude reaction mixture and comparing it to the final purified product can help pinpoint where material is being lost.
Q2: Could the choice of protecting groups be affecting my yield?
Absolutely. The selection of protecting groups for the amine and carboxylic acid functionalities is critical. An ideal protecting group should be stable under the reaction conditions and easily removed without affecting other parts of the molecule.[1] Incompatible protecting groups can lead to side reactions or be cleaved prematurely, resulting in a lower yield of the desired product. For instance, in multi-step syntheses, using an orthogonal protecting group strategy, where each group can be removed independently, is highly recommended.[1]
Q3: How critical is the purity of my starting materials and solvents?
The purity of reactants and solvents is paramount. Impurities in starting materials can interfere with the reaction, poison catalysts, or lead to the formation of side products that complicate purification and reduce the yield.[2] Similarly, the choice and purity of the solvent can significantly impact reaction rates and outcomes, as it affects the solubility of reactants and the stabilization of transition states.[3]
Troubleshooting Specific Synthetic Methods
Below are detailed troubleshooting guides for common synthetic routes to β-phenylalanine derivatives.
Knoevenagel/Rodionow-Johnson Reaction
This classical method involves the condensation of an aromatic aldehyde with malonic acid in the presence of ammonia or an amine. Despite its utility, it can be prone to moderate yields and side product formation.[4]
FAQs and Troubleshooting
Q1: My Knoevenagel/Rodionow-Johnson reaction has a very low yield. What are the most likely causes?
Low yields in this reaction are often due to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all impact the reaction's efficiency.[2]
-
Catalyst Inactivity: The amine catalyst (e.g., piperidine, ammonium acetate) may be old or impure.[5]
-
Water Removal: The reaction produces water, which can inhibit the reaction equilibrium.[6]
-
Side Reactions: The formation of byproducts such as cinnamic acid or diacids can reduce the yield of the desired β-amino acid.[4]
Q2: I am observing significant amounts of side products. How can I minimize their formation?
The primary side reactions are the self-condensation of the aldehyde and Michael addition of malonic acid to the product.[2] To minimize these:
-
Use a Weak Base: Employing a weaker base as a catalyst can reduce the rate of self-condensation.[2]
-
Control Stoichiometry: Carefully controlling the reactant ratios is crucial. A slight excess of the active methylene compound can be beneficial, but a large excess may promote Michael addition.[2]
-
Monitor the Reaction: Closely follow the reaction's progress using thin-layer chromatography (TLC) to avoid prolonged reaction times that can lead to side product formation.[2]
Data Presentation: Optimizing Reaction Conditions
| Parameter | Condition | Expected Outcome | Citation(s) |
| Catalyst | Piperidine, Ammonium Acetate | Effective for promoting condensation. | [5] |
| Fresh and pure catalyst | Ensures optimal catalytic activity. | [5] | |
| Solvent | Ethanol, Methanol | Protic solvents that can be effective. | [5] |
| DMF | Aprotic polar solvent that can give excellent results. | [5] | |
| Solvent-free | Can improve yields and is environmentally friendly. | [5] | |
| Temperature | Room Temperature to 80°C | Gentle heating can increase reaction rate and yield. | [2] |
| Water Removal | Azeotropic distillation, Molecular sieves | Shifts equilibrium towards product formation. | [6] |
Experimental Protocol: Knoevenagel/Rodionow-Johnson Reaction
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the aromatic aldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2 equivalents) in toluene.
-
Heating: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Troubleshooting Workflow: Knoevenagel/Rodionow-Johnson Reaction
Caption: Troubleshooting logic for low yield in Knoevenagel/Rodionow-Johnson reaction.
Arndt-Eistert Synthesis
The Arndt-Eistert reaction is a reliable method for the homologation of α-amino acids to β-amino acids.[7][8] It involves the conversion of an N-protected α-amino acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement.[7][9]
FAQs and Troubleshooting
Q1: The yield of my Arndt-Eistert synthesis is poor. What are the common pitfalls?
Low yields in the Arndt-Eistert synthesis can often be traced to:
-
Incomplete Acid Chloride Formation: The initial conversion of the carboxylic acid to the acid chloride must be complete.
-
Side Reactions with Diazomethane: Diazomethane is highly reactive and can participate in side reactions if not used under optimal conditions. An excess is required to neutralize the HCl generated.[7]
-
Inefficient Wolff Rearrangement: The rearrangement of the diazoketone is a critical step and requires an appropriate catalyst (e.g., Ag₂O) and conditions.[9]
-
Formation of α-chloromethylketone: This side-product can form if HCl is not effectively scavenged.[7]
Q2: How can I avoid the formation of the α-chloromethylketone side product?
The Newman-Beal modification, which includes triethylamine in the diazomethane solution, is effective in scavenging the HCl produced, thus preventing the formation of α-chloromethylketones.[7] Using a second equivalent of diazomethane can also serve this purpose.[7]
Data Presentation: Key Parameters for Arndt-Eistert Synthesis
| Parameter | Condition | Expected Outcome | Citation(s) |
| Acid Activation | Thionyl chloride or oxalyl chloride | Efficient conversion to acid chloride. | [10] |
| Diazomethane | Use in excess | Neutralizes HCl and drives the reaction. | [7] |
| Trimethylsilyldiazomethane | A safer, non-explosive alternative. | [7][9] | |
| Wolff Rearrangement Catalyst | Ag₂O, Silver benzoate | Catalyzes the rearrangement to a ketene. | [9][10] |
| Nucleophile | Water, Alcohol, or Amine | Traps the ketene to form the desired product. | [8] |
Experimental Protocol: Arndt-Eistert Homologation of N-Boc-Phenylalanine
-
Acid Chloride Formation: To a solution of N-Boc-phenylalanine (1 equivalent) in an anhydrous solvent (e.g., THF), add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0 °C. Stir for 1-2 hours at room temperature.
-
Diazoketone Formation: In a separate flask, prepare a solution of diazomethane in diethyl ether. Cool the acid chloride solution to 0 °C and slowly add the diazomethane solution until a persistent yellow color is observed.
-
Wolff Rearrangement: To the diazoketone solution, add a suspension of silver(I) oxide (0.1 equivalents) in water. Stir the mixture at room temperature until the evolution of nitrogen ceases.
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by column chromatography.
Troubleshooting Workflow: Arndt-Eistert Synthesis
Caption: Troubleshooting logic for low yield in Arndt-Eistert synthesis.
Asymmetric Mannich Reaction
The Mannich reaction is a three-component condensation that produces β-amino carbonyl compounds.[11] Asymmetric variants are crucial for synthesizing chiral β-phenylalanine derivatives.
FAQs and Troubleshooting
Q1: My asymmetric Mannich reaction is giving low yield and/or low enantioselectivity. What should I investigate?
Several factors can contribute to poor outcomes in an asymmetric Mannich reaction:
-
Catalyst Performance: The choice and loading of the chiral catalyst are critical for both yield and stereocontrol.[12]
-
Solvent Effects: The solvent can significantly influence the reaction's stereochemical outcome.[12]
-
Iminium Ion Formation: Inefficient formation of the iminium ion intermediate will lead to a sluggish reaction.[11]
-
Substrate Reactivity: The nature of the ketone, aldehyde, and amine can affect the reaction rate and selectivity.
Q2: How can I improve the enantioselectivity of my reaction?
-
Catalyst Screening: Test a variety of chiral catalysts to find the one best suited for your specific substrates.
-
Temperature Optimization: Lowering the reaction temperature often improves enantioselectivity.[8]
-
Solvent Screening: A systematic screening of solvents is recommended, as this can have a profound effect on stereoselectivity.[8][12]
Data Presentation: Solvent and Catalyst Effects in Asymmetric Mannich Reactions
| Solvent | Catalyst | Yield (%) | Enantiomeric Excess (%) | Citation(s) |
| Ether (Et₂O) | Cinchonine-derived thiourea | 93 | 72 | [12] |
| Chloroform (CHCl₃) | Cinchonine-derived thiourea | 95 | 58 | [12] |
| Toluene | Cinchonine-derived thiourea | 94 | 65 | [12] |
| Dichloromethane (DCM) | Chiral aminothiourea | 97 | 97 | [8] |
Experimental Protocol: Asymmetric Decarboxylative Mannich Reaction
-
Reactant Mixture: To a solution of the imine (1 equivalent) and the chiral catalyst (e.g., 10 mol%) in the chosen solvent (e.g., diethyl ether) at room temperature, add the β-keto acid (1.5 equivalents).[12]
-
Reaction: Stir the mixture for the required time (e.g., 12 hours), monitoring the progress by TLC.[12]
-
Work-up: Remove the solvent under reduced pressure.[12]
-
Purification: Purify the residue by flash column chromatography on silica gel.[12]
Troubleshooting Workflow: Asymmetric Mannich Reaction
Caption: Troubleshooting logic for low yield or enantioselectivity in asymmetric Mannich reactions.
Enzymatic Synthesis using Phenylalanine Ammonia Lyase (PAL)
PALs catalyze the reversible addition of ammonia to cinnamic acid derivatives, offering a green and highly enantioselective route to β-phenylalanine derivatives.[13]
FAQs and Troubleshooting
Q1: My PAL-catalyzed reaction is showing low conversion. What could be the issue?
Low conversion in PAL-catalyzed reactions can be due to:
-
Enzyme Inactivation: The enzyme may be denatured by suboptimal pH, temperature, or the presence of inhibitors.
-
Unfavorable Equilibrium: The reaction equilibrium may not favor product formation under the chosen conditions. High concentrations of ammonia are often required to drive the reaction forward.[13]
-
Low Enzyme Activity: The specific activity of the PAL enzyme may be low for the chosen substrate.
-
Substrate Inhibition: High concentrations of the cinnamic acid derivative may inhibit the enzyme.
Q2: How can I improve the conversion of my PAL-catalyzed reaction?
-
Optimize Reaction Conditions: Systematically vary the pH, temperature, and buffer composition to find the optimal conditions for your specific PAL enzyme.
-
Increase Ammonia Concentration: Use a high concentration of an ammonia source (e.g., ammonium carbonate or ammonium hydroxide) to shift the equilibrium towards the product.[13]
-
Enzyme Immobilization: Immobilizing the enzyme can improve its stability and allow for easier reuse, potentially improving the overall process efficiency.[13]
-
Use a More Active PAL Variant: If possible, screen different PAL enzymes or engineered variants for higher activity with your substrate.
Data Presentation: Influence of Ammonia Source on PAL Activity
| Ammonia Source | Enzyme | Conversion (%) after 24h | Citation(s) |
| Ammonium Carbonate | AvPAL | ~75 | [13] |
| Ammonium Chloride | AvPAL | ~60 | [13] |
| Ammonium Hydroxide | AvPAL | ~70 | [13] |
| Ammonium Carbamate | PbPAL | ~80 | [13] |
Experimental Protocol: PAL-Catalyzed Synthesis of a β-Phenylalanine Derivative
-
Reaction Setup: In a suitable buffer (e.g., Tris-HCl) with a high concentration of an ammonia source (e.g., 5 M ammonium carbamate), dissolve the cinnamic acid derivative (e.g., 10 mM).[13]
-
Enzyme Addition: Add the PAL enzyme solution (e.g., 1 mg/mL).[13]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation.[13]
-
Monitoring: Monitor the depletion of the substrate and the formation of the product by HPLC.[13]
-
Work-up: Once the reaction has reached equilibrium or the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding acid or heating).
-
Purification: The product can be purified from the reaction mixture using techniques such as ion-exchange chromatography.
Troubleshooting Workflow: PAL-Catalyzed Synthesis
Caption: Troubleshooting logic for low conversion in PAL-catalyzed synthesis.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Environmental benign catalyst developed by fruit waste for synthesis of β-amino alcohol with the optimum combination through statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. benchchem.com [benchchem.com]
- 12. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
Preventing racemization during the synthesis of chiral beta-amino acids
Technical Support Center: Chiral β-Amino Acid Synthesis
Welcome to the technical support center for the synthesis of chiral β-amino acids. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you prevent racemization and maintain the stereochemical integrity of your compounds during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of β-amino acid synthesis?
A1: Racemization is the process where a pure, single enantiomer (e.g., the R-isomer) of a chiral β-amino acid is converted into an equal mixture of both enantiomers (R and S).[1] This occurs via the removal of the proton at the α-carbon (the carbon adjacent to the carbonyl group), which leads to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a loss of stereochemical purity. This is a significant side reaction as the biological activity of molecules like β-peptides is highly dependent on their specific chirality.[1][2]
Q2: Why is preventing racemization particularly important for β-amino acids?
A2: β-Amino acids are crucial building blocks for peptidomimetics, pharmaceuticals, and other biologically active molecules.[3][4] Their function is intrinsically linked to their three-dimensional structure. The presence of the undesired enantiomer can lead to diastereomeric impurities that are difficult to separate and can drastically reduce or eliminate the therapeutic efficacy of the final product.[1][5]
Q3: What are the primary factors that cause racemization during synthesis?
A3: The main factors that contribute to racemization during the activation and coupling steps of synthesis are:
-
Base: The strength and steric bulk of the base used. Strong, non-hindered bases are more likely to cause racemization.[6][7]
-
Coupling Reagents & Additives: The method used to activate the carboxylic acid is critical. Some coupling reagents generate highly reactive intermediates that are more prone to racemization.[1][6]
-
Solvent: The polarity and nature of the solvent can influence the stability of intermediates and the rate of racemization.[8][9]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times increase the likelihood of racemization.[7]
-
Protecting Groups: The nature of the N-protecting group can influence the acidity of the α-proton. Urethane-based protecting groups (e.g., Boc, Cbz, Fmoc) are generally effective at suppressing racemization.[10][11]
Q4: Are certain synthetic routes more susceptible to racemization?
A4: Yes. Any step that involves the activation of the carboxyl group in the presence of a base is a potential risk point. This is common in peptide coupling reactions. However, methods like the Arndt-Eistert homologation, which proceeds via a Wolff rearrangement, are known to preserve the stereochemistry of the chiral center.[12][13] Biocatalytic methods using enzymes like transaminases are also excellent for producing enantiopure β-amino acids.[3][14]
Troubleshooting Guide
Problem: I'm observing a significant loss of enantiomeric excess (% ee) after a coupling step.
Answer: This is a common issue related to the activation of the carboxylic acid. Here are the key parameters to investigate:
1. Choice of Base:
-
Issue: Strong bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA/DIEA) can readily deprotonate the α-carbon, leading to racemization.[6]
-
Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) and 2,4,6-collidine (TMP) are excellent alternatives that have been shown to produce significantly less racemization.[6][7]
Data Presentation: Comparison of Common Organic Bases
| Base | pKa | Steric Hindrance | Tendency for Racemization |
|---|---|---|---|
| Triethylamine (TEA) | ~10.7 | Low | High |
| Diisopropylethylamine (DIEA) | ~10.1 | Medium | Moderate to High[6] |
| N-Methylmorpholine (NMM) | 7.38 | Medium | Low[6][7] |
| 2,4,6-Collidine (TMP) | 7.43 | High | Very Low[6] |
2. Coupling Reagent and Additives:
-
Issue: Carbodiimide reagents (e.g., DCC, DIC) can form highly reactive O-acylisourea intermediates that are prone to racemization.[2][6]
-
Solution:
-
Use Additives: Always use racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[6][7] These additives react with the initial active intermediate to form a more stable active ester, which is less susceptible to racemization. HOAt and Oxyma are generally more effective than HOBt.[6][7]
-
Switch Reagent Type: Consider using onium salt-based coupling reagents (phosphonium or aminium/uronium salts) like PyBOP, HBTU, or HATU, which are generally associated with lower levels of racemization when used with additives.[1][7]
-
3. Solvent Choice:
-
Issue: Certain polar aprotic solvents like Dichloromethane (DCM), Chloroform, and Acetonitrile can promote racemization more than others.[9]
-
Solution: Solvents such as Tetrahydrofuran (THF) and Dimethylformamide (DMF) are often better choices for minimizing racemization during coupling reactions.[9] In some cases, the presence of water can significantly suppress racemization.[8]
Problem: My deprotection step seems to be causing racemization.
Answer: Racemization during deprotection is less common if standard protecting groups are used, but can occur under harsh conditions.
-
Issue: Prolonged exposure to strong bases (e.g., piperidine for Fmoc removal) or strong acids (TFA for Boc removal) at elevated temperatures can sometimes lead to epimerization, especially for sensitive residues.[11]
-
Solution:
-
Minimize deprotection time to the amount necessary for complete removal.
-
Ensure the reaction is performed at or below room temperature.
-
For Fmoc deprotection, consider adding HOBt to the piperidine solution, which can help suppress base-mediated side reactions.[15]
-
Problem: How can I confirm if racemization has occurred and quantify it?
Answer: The most reliable method is through chiral chromatography.
-
Method: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.[5][16][17]
-
Alternative: You can also use an indirect method. First, derivatize your amino acid with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to create a pair of diastereomers.[18] These diastereomers can then be separated and quantified on a standard achiral reversed-phase HPLC column (e.g., C18).[18]
// Nodes start [label="Problem:\nSignificant Loss of % ee", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_step [label="Which step is problematic?", fillcolor="#FBBC05", fontcolor="#202124"]; coupling [label="Coupling / Activation Step", fillcolor="#4285F4", fontcolor="#FFFFFF"]; deprotection [label="Deprotection Step", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Coupling Branch check_base [label="Check Base", fillcolor="#FBBC05", fontcolor="#202124"]; base_sol [label="Solution:\nUse weaker/bulkier base\n(e.g., NMM, Collidine)", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_reagent [label="Check Coupling Reagent\n& Additives", fillcolor="#FBBC05", fontcolor="#202124"]; reagent_sol [label="Solution:\n1. Add HOAt or Oxyma.\n2. Switch to Onium Salt\n(HATU, PyBOP).", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_conditions [label="Check Temp / Time", fillcolor="#FBBC05", fontcolor="#202124"]; conditions_sol [label="Solution:\n1. Run at lower temp (e.g., 0°C).\n2. Reduce reaction time.", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Deprotection Branch deprotection_issue [label="Issue:\nHarsh Conditions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; deprotection_sol [label="Solution:\n1. Minimize reaction time.\n2. Keep temperature low.\n3. Add HOBt to piperidine (for Fmoc).", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_step; check_step -> coupling [label="Most likely"]; check_step -> deprotection;
coupling -> check_base; coupling -> check_reagent; coupling -> check_conditions;
check_base -> base_sol; check_reagent -> reagent_sol; check_conditions -> conditions_sol;
deprotection -> deprotection_issue; deprotection_issue -> deprotection_sol; } Caption: A decision tree for troubleshooting racemization issues.
Experimental Protocols
Protocol 1: Arndt-Eistert Synthesis of a β-Amino Acid
This protocol describes the homologation of an N-protected α-amino acid to its corresponding β-amino acid, a method known for retaining stereochemical integrity.[12][13][19]
Objective: To convert N-Boc-L-phenylalanine to N-Boc-L-3-amino-4-phenylbutanoic acid.
Step 1: Formation of the Acid Chloride
-
Dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add oxalyl chloride or thionyl chloride (1.1 eq) dropwise. Add one drop of anhydrous DMF as a catalyst.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
Step 2: Formation of the α-Diazoketone
-
Prepare a solution of diazomethane (~0.5 M in diethyl ether) with caution (Note: Diazomethane is toxic and explosive). A safer alternative is using (trimethylsilyl)diazomethane.[12]
-
Dissolve the crude acid chloride from Step 1 in anhydrous diethyl ether or THF and cool to 0°C.
-
Slowly add the diazomethane solution (2.0-2.5 eq) to the acid chloride solution at 0°C with gentle stirring. For the Newman-Beal modification, which scavenges HCl, include triethylamine (1.0 eq) in the diazomethane solution.[19]
-
Stir the reaction at 0°C for 1-2 hours, then let it warm to room temperature and stir overnight. A yellow color from excess diazomethane should persist.
-
Quench excess diazomethane by carefully adding a few drops of acetic acid until the yellow color disappears.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the α-diazoketone.
Step 3: Wolff Rearrangement and Hydrolysis
-
Dissolve the α-diazoketone in a solvent mixture such as THF/water (e.g., 9:1 v/v).
-
Add a catalyst, typically silver benzoate (0.1 eq) or silver oxide (Ag₂O), to the solution.[12][13]
-
Heat the mixture gently (e.g., 50-60°C) or expose it to UV light to induce the Wolff rearrangement. The reaction progress can be monitored by TLC or LC-MS.
-
Once the rearrangement is complete, the resulting ketene is hydrolyzed in situ by the water present to form the β-amino acid.
-
After the reaction is complete, cool the mixture, filter off the catalyst, and acidify the aqueous layer with 1M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude N-Boc-β-amino acid. Purify by column chromatography or recrystallization.
// Nodes start [label="N-Protected\nα-Amino Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Acid Chloride Formation\n(e.g., SOCl₂ or (COCl)₂)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate1 [label="Acid Chloride", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; step2 [label="Step 2: Diazoketone Formation\n(+ Diazomethane, CH₂N₂)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate2 [label="α-Diazoketone\n(Chirality Preserved)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; step3 [label="Step 3: Wolff Rearrangement\n(Ag₂O or hv)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate3 [label="Ketene Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; step4 [label="Nucleophilic Attack\n(+ H₂O, R'OH, or R'₂NH)", fillcolor="#FBBC05", fontcolor="#202124"]; end_product [label="Homologated\nβ-Amino Acid / Ester / Amide\n(Chirality Preserved)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> intermediate3; intermediate3 -> step4; step4 -> end_product; } Caption: Key steps in the Arndt-Eistert homologation of an α-amino acid.
Protocol 2: Analysis of Enantiomeric Purity by HPLC (Indirect Method)
This protocol uses Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) to determine the enantiomeric excess (% ee) of a β-amino acid sample.[18]
Objective: To derivatize a sample containing a β-amino acid and analyze the resulting diastereomers by RP-HPLC.
Step 1: Derivatization with Marfey's Reagent
-
Accurately weigh and dissolve the β-amino acid sample (~50 nmol) in 100 µL of 1 M sodium bicarbonate solution in a small vial.
-
Prepare a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.
-
Add 200 µL of the FDAA solution to the amino acid solution.
-
Incubate the mixture in a heating block at 40°C for 1 hour, ensuring the vial is protected from light.
-
After incubation, cool the reaction vial to room temperature.
-
Neutralize the reaction by adding 100 µL of 2 M HCl.
-
Evaporate the acetone, typically under a gentle stream of nitrogen.
-
Dilute the remaining aqueous sample to a final volume of 1 mL with the HPLC mobile phase (or a suitable solvent like 50% acetonitrile/water) for analysis.
Step 2: HPLC Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[18]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[18]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[18]
-
Gradient: A linear gradient from 10% to 60% Mobile Phase B over 30 minutes is a good starting point. This may require optimization depending on the specific β-amino acid.[18]
-
Flow Rate: 1.0 mL/min.[18]
-
Detection Wavelength: 340 nm.[18]
-
Injection Volume: 10-20 µL.
Step 3: Data Analysis
-
The two diastereomers (L-FDAA-D-β-amino acid and L-FDAA-L-β-amino acid) will elute at different retention times on the achiral column.
-
Integrate the peak areas for both diastereomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
References
- 1. benchchem.com [benchchem.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. Does water suppress the racemization and decomposition of amino acids? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Arndt-Eistert Synthesis [organic-chemistry.org]
- 14. Transaminases for the synthesis of enantiopure beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
Optimization of reaction conditions for the synthesis of 3-Amino-3-(4-methoxyphenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-3-(4-methoxyphenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include p-anisaldehyde (4-methoxybenzaldehyde), malonic acid, and a source of ammonia, such as ammonium acetate. An alternative multi-step synthesis may involve a chiral auxiliary for enantioselective synthesis.
Q2: What is a typical reaction for the synthesis of racemic this compound?
A2: A common method is a variation of the Rodionov reaction, which involves the condensation of p-anisaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol, followed by heating under reflux.[1]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by thin-layer chromatography (TLC). A suitable mobile phase would typically be a mixture of dichloromethane and methanol or ethyl acetate and hexane, with visualization under UV light or by staining with ninhydrin to detect the amino acid product.
Q4: What are the key parameters to optimize for better yield?
A4: Key parameters for optimization include the molar ratios of reactants, reaction temperature, reaction time, and the choice of solvent. For instance, ensuring the complete dissolution of starting materials and maintaining a consistent reflux temperature can significantly impact the yield.
Q5: How is the product typically isolated and purified?
A5: The crude product often precipitates from the reaction mixture upon cooling.[1] Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water. Further purification can be performed using column chromatography on silica gel. The pH of the aqueous layer during workup is critical for isolating the amino acid.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive reagents. - Incorrect reaction temperature. - Insufficient reaction time. | - Check the purity and activity of starting materials (p-anisaldehyde can oxidize over time). - Ensure the reaction mixture reaches and maintains the specified reflux temperature. - Extend the reaction time and monitor by TLC until the starting materials are consumed. |
| Formation of Multiple Side Products | - Reaction temperature is too high. - Incorrect stoichiometry. - Presence of impurities in starting materials. | - Reduce the reaction temperature and monitor for cleaner conversion. - Carefully control the molar ratios of the reactants, particularly the ammonium acetate. - Use purified starting materials. |
| Difficulty in Product Isolation/Precipitation | - Product is too soluble in the reaction solvent. - Incorrect pH during workup. | - After the reaction, try to reduce the solvent volume by rotary evaporation before cooling. - Add a co-solvent in which the product is less soluble (e.g., water or an ether) to induce precipitation. - Adjust the pH of the aqueous solution to the isoelectric point of the amino acid (typically around pH 6-7) to minimize its solubility.[2] |
| Product is an Oily Residue Instead of a Solid | - Presence of impurities. - Residual solvent. | - Attempt to triturate the oil with a non-polar solvent (e.g., hexane or diethyl ether) to induce solidification. - Ensure all reaction solvent is removed under vacuum. - Purify the oil using column chromatography. |
| Contamination with Starting Materials in Final Product | - Incomplete reaction. - Inefficient purification. | - Increase reaction time or temperature to drive the reaction to completion. - Optimize the recrystallization solvent system for better separation. - Employ column chromatography for purification. |
Experimental Protocols
Protocol 1: Synthesis of racemic this compound[1]
This protocol is based on the procedure described for a similar compound, adapted for the target molecule.
Materials:
-
p-Anisaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend p-anisaldehyde (1.0 eq), malonic acid (1.0-1.2 eq), and ammonium acetate (1.3-1.5 eq) in ethanol.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction is typically heated for 6-8 hours.
-
After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.
-
Collect the white precipitate by filtration and wash with cold ethanol.
-
Dry the solid product under reduced pressure. The crude product can be recrystallized from an ethanol/water mixture for further purification.
Data Presentation
| Synthesis Method | Starting Materials | Key Reagents | Solvent | Reaction Time | Yield | Reference |
| Rodionov-type Reaction | p-Anisaldehyde, Malonic Acid | Ammonium Acetate | Ethanol | 8 hours | 45% (crude) | [1] |
| Multi-step Chiral Synthesis | Chiral Heterocycle, 4-Iodoanisole | Pd(PPh₃)₄, NaBH₄, HCl | DMF, THF/Ethanol | Multiple days | 55-75% (for an intermediate step) | [2] |
Visualizations
Caption: General experimental workflow for the synthesis of racemic this compound.
Caption: Troubleshooting decision tree for low product yield in the synthesis reaction.
References
Scaling up the synthesis of 3-Amino-3-(4-methoxyphenyl)propanoic acid for preclinical studies
Technical Support Center: Synthesis of 3-Amino-3-(4-methoxyphenyl)propanoic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for scaling up the synthesis of this compound for preclinical studies. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound? A1: A common and cost-effective approach for racemic synthesis starts with p-methoxybenzaldehyde, malonic acid, and ammonium acetate in a solvent like ethanol.[1] For enantioselective synthesis, more complex multi-step procedures may begin with precursors that introduce chirality early in the process.[2]
Q2: What are the main challenges when scaling up the synthesis of β-amino acids like this one? A2: Key challenges in scaling up β-amino acid synthesis include managing multi-step sequences, handling potentially hazardous reagents, and ensuring stereoselective and economically feasible routes.[3][4] For peptides containing non-canonical amino acids, the cost and availability of starting materials for large-scale production can also be a significant hurdle.[5]
Q3: How can the purity of the final product be improved? A3: Purification is typically achieved through pH adjustment and crystallization. After the initial reaction, the crude product can be dissolved in a dilute acid solution, and the pH is then carefully adjusted to the isoelectric point (around 7) to precipitate the solid amino acid.[2] Recrystallization from a suitable solvent can further enhance purity.
Q4: Are there any biocatalytic methods available for this synthesis? A4: Yes, biocatalytic methods using enzymes or whole-cell systems are viable. For instance, enzymes like lipases from Candida antarctica can be used for the kinetic resolution of racemic β-amino acid esters. Additionally, microorganisms from the Rhodococcus genus are known for their ability to catalyze various reactions in organic synthesis, including those involving nitrile hydratase/amidase systems, which can be applied to amino acid synthesis.[6]
Q5: What analytical techniques are recommended for characterizing the final product? A5: Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to confirm the structure, Infrared (IR) spectroscopy to identify functional groups, and melting point analysis to assess purity.[1][2] For determining enantiomeric purity, chiral chromatography or NMR analysis using chiral derivatizing agents is necessary.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete reaction due to insufficient reaction time or temperature.[1] 2. Loss of product during work-up and purification steps. 3. Sub-optimal stoichiometry of reagents. | 1. Monitor the reaction progress using TLC or HPLC. Consider extending the reflux time if starting materials are still present. 2. During pH adjustment for precipitation, add the base slowly and ensure the mixture is adequately cooled to maximize recovery.[2] 3. Re-optimize the molar ratios of malonic acid and ammonium acetate relative to the starting aldehyde. |
| Product is an Oil or Fails to Solidify | 1. Presence of impurities, such as unreacted starting materials or side products. 2. Incorrect pH during precipitation.[2] | 1. Wash the crude product with a suitable solvent (e.g., cold ethanol, ether) to remove soluble impurities.[1][2] Consider purification via column chromatography if necessary. 2. Use a pH meter for precise adjustment to the isoelectric point (pH ~7). Add the neutralizing agent dropwise with vigorous stirring.[2] |
| Impure Product After Crystallization | 1. Co-precipitation of inorganic salts. 2. Trapped solvent in the crystal lattice. | 1. After precipitation, wash the solid thoroughly with cold deionized water to remove any residual salts like sodium hydroxide or ammonium acetate.[2] 2. Ensure the product is completely dry by using a vacuum oven at a moderate temperature. |
| Difficulty in Achieving High Enantiomeric Purity | 1. Ineffective chiral catalyst or resolving agent. 2. Racemization during a reaction or work-up step. | 1. For enzymatic resolutions, ensure the enzyme is active and the reaction conditions (solvent, temperature) are optimal. For asymmetric synthesis, verify the quality of the chiral auxiliary or catalyst. 2. Avoid harsh pH or high-temperature conditions during purification steps that could lead to racemization. |
Visualized Experimental and Troubleshooting Workflows
The following diagrams illustrate the general synthesis workflow and a logical approach to troubleshooting common issues.
Caption: A typical workflow for the synthesis and purification of the target compound.
Caption: A decision tree for troubleshooting low product yield during synthesis.
Experimental Protocols
Protocol 1: Racemic Synthesis via One-Pot Reaction
This protocol is adapted from a procedure for synthesizing similar β-amino acids and is suitable for scale-up.[1]
Materials:
-
p-Methoxybenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), 2N
-
Sodium hydroxide (NaOH), aqueous solution
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend p-methoxybenzaldehyde (e.g., 60.0 mmol), malonic acid (e.g., 61.0 mmol), and ammonium acetate (e.g., 80.0 mmol) in ethanol (e.g., 100 mL).
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A white precipitate may form during the reaction.
-
Initial Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Filter the white precipitate and wash it with cold ethanol to remove unreacted starting materials and byproducts.
-
Purification:
-
Transfer the crude solid to a beaker. Add 2N hydrochloric acid solution until the solid completely dissolves.
-
Cool the solution in an ice bath. Slowly add an aqueous sodium hydroxide solution dropwise with vigorous stirring to adjust the pH to approximately 7.[2]
-
The product will precipitate as a solid. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.
-
-
Final Isolation and Drying: Collect the solid product by suction filtration. Wash the solid with cold deionized water to remove any inorganic salts. Dry the product under vacuum to yield this compound as a solid. A yield of approximately 45% can be expected for the crude product before N-protection.[1]
Data Summary: Comparison of Synthesis Strategies
The table below summarizes key quantitative data from different synthetic approaches to provide a basis for method selection in a preclinical scale-up context.
| Parameter | Strategy 1: Racemic One-Pot Synthesis | Strategy 2: Asymmetric Synthesis |
| Starting Materials | p-Methoxybenzaldehyde, Malonic Acid, Ammonium Acetate | (S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone, 4-Iodoanisole |
| Key Features | Operationally simple, cost-effective starting materials. | Multi-step, provides high enantiomeric purity (≥99% ee). |
| Scale | Suitable for gram to multi-gram scale.[1] | Demonstrated on a gram scale.[2] |
| Reported Yield | ~45% (crude product).[1] | 63-69% (final step, ~85% purity).[2] |
| Product Form | Racemic mixture (±). | Single enantiomer (R)-. |
| Reference | Giordano, Synthesis 1973, 40-42, as described in supporting information.[1] | Organic Syntheses, Coll. Vol. 9, p.34 (1998); Vol. 72, p.16 (1995).[2] |
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 5. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 3-Amino-3-(4-methoxyphenyl)propanoic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Amino-3-(4-methoxyphenyl)propanoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a substituted aminopropanoic acid, it is susceptible to degradation under harsh acidic, basic, and oxidative conditions.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, potential degradation pathways include oxidation of the methoxy group or the aromatic ring, decarboxylation, deamination, and formation of dimers or other adducts, particularly under stress conditions.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be capable of separating the intact parent compound from its potential degradation products.
Q4: What are the expected degradation products I should look for?
A4: Potential degradation products could include compounds resulting from deamination (forming a hydroxyl or keto group at the 3-position), oxidation of the methoxy group to a hydroxyl group, or decarboxylation. More complex degradation products may form under severe stress conditions.
Q5: What are the ideal storage conditions for solutions of this compound?
A5: For optimal stability, solutions should be stored at low temperatures (2-8 °C), protected from light, and in a tightly sealed container to prevent oxidation. The ideal pH for storage would be near neutral, though specific pH stability studies are recommended to determine the optimal range.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of the parent compound in my solution at room temperature.
-
Question: What is the pH of your solution?
-
Answer: Extreme pH values (highly acidic or basic) can accelerate the degradation of this compound. It is advisable to buffer your solution to a near-neutral pH if your experimental conditions permit.
-
-
Question: Is your solution exposed to light?
-
Answer: Photodegradation can be a significant issue for aromatic compounds. Always protect your solutions from light by using amber vials or by covering the container with aluminum foil.
-
-
Question: Have you considered the possibility of microbial contamination?
-
Answer: If the solution is not sterile, microbial growth can lead to enzymatic degradation of the compound. Using a sterile solvent and proper handling techniques can mitigate this.
-
Issue 2: I see new peaks appearing in my HPLC chromatogram over time.
-
Question: Have you performed forced degradation studies to identify potential degradation products?
-
Answer: Conducting forced degradation studies (see "Experimental Protocols" section) can help you tentatively identify the new peaks. By comparing the retention times of the peaks formed under specific stress conditions (e.g., acid, base, peroxide) with those appearing in your stability samples, you can gain insight into the nature of the degradation.[1][2][3]
-
-
Question: Are you using a stability-indicating HPLC method?
-
Answer: It is crucial to ensure your analytical method can resolve the main compound from all potential degradation products. If the new peaks are co-eluting with the parent peak, you will need to re-develop your HPLC method.
-
Issue 3: The results of my stability studies are not reproducible.
-
Question: Are your experimental conditions tightly controlled?
-
Answer: Minor variations in temperature, pH, and light exposure can lead to significant differences in stability outcomes. Ensure that all experimental parameters are consistently maintained across all experiments.
-
-
Question: Is the initial concentration of your compound the same in all experiments?
-
Answer: The rate of degradation can sometimes be concentration-dependent. Always start with a precisely known and consistent concentration of this compound.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60 °C | 15.2% | Deamination Product, Decarboxylation Product |
| 0.1 M NaOH | 24 hours | 60 °C | 22.5% | Deamination Product, Dimer |
| 3% H₂O₂ | 24 hours | Room Temp | 35.8% | Oxidized Methoxy Group, Ring Hydroxylation |
| Photolytic (UV) | 24 hours | Room Temp | 12.1% | Photodegradation Adducts |
| Thermal | 7 days | 80 °C | 8.5% | Decarboxylation Product |
Table 2: pH-Dependent Stability of this compound at 25°C (Hypothetical Data)
| pH | Storage Time (days) | % Remaining (Hypothetical) |
| 3.0 | 7 | 85.4% |
| 5.0 | 7 | 95.2% |
| 7.0 | 7 | 99.1% |
| 9.0 | 7 | 92.3% |
Experimental Protocols
Protocol 1: Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute for HPLC analysis.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Dilute for HPLC analysis.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions. Dilute for HPLC analysis.
-
Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 7 days. Dissolve the sample in the solvent and dilute for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 225 nm.
-
Column Temperature: 30°C.
Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound.
References
Validation & Comparative
A Comparative Guide to 3-Amino-3-(4-methoxyphenyl)propanoic Acid and Other Beta-Amino Acids in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 3-Amino-3-(4-methoxyphenyl)propanoic acid and other selected β-amino acids. The information presented is based on available experimental data and is intended to assist researchers in the fields of medicinal chemistry, pharmacology, and drug development in their evaluation of these compounds for various therapeutic applications.
Overview of Beta-Amino Acids
β-amino acids are structural isomers of α-amino acids, with the amino group attached to the β-carbon. This structural difference imparts unique conformational properties and resistance to proteolytic degradation, making them attractive scaffolds for drug design. Various β-amino acids and their derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticonvulsant, and modulatory effects on neurotransmitter receptors.
Comparative Biological Activity
This section presents a comparative analysis of this compound and other β-amino acids in key biological assays. Due to the limited availability of direct comparative studies involving this compound, data for structurally related compounds and representative β-amino acids are included to provide a broader context.
Antimicrobial Activity
Derivatives of β-amino acids are being explored for their potential as novel antimicrobial agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various β-amino acid derivatives against pathogenic bacterial and fungal strains.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Enterococcus faecalis | Escherichia coli | Klebsiella pneumoniae | Candida albicans | Reference |
| Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid * | ||||||
| Hydrazone 14 | 1-8 (MRSA) | 0.5-2 (VRE) | 8 | 16 | 8 | [1] |
| Hydrazone 15 | 1-4 (MRSA) | 1-2 (VRE) | 16 | 32 | 16 | [1] |
| Hydrazone 16 | 2-8 (MRSA) | 1-2 (VRE) | 32 | 64 | 32 | [1] |
| Other β-Amino Acid Derivatives | ||||||
| Cispentacin | - | - | - | - | 6.3-12.5 | [2] |
| N-benzyloxycarbonyl-β-alanine | >100 | >100 | >100 | >100 | >100 | [3] |
Note: Data for derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid are presented as a close structural analog to this compound. MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus faecalis. A dash (-) indicates data not available.
Anticonvulsant Activity
Certain β-amino acids and their derivatives have shown promise as anticonvulsant agents, often through modulation of GABAergic neurotransmission. The following table presents the median effective dose (ED50) of selected amino acid derivatives in the maximal electroshock (MES) seizure test in mice.
Table 2: Comparative Anticonvulsant Activity (MES Test, i.p. administration in mice)
| Compound | ED50 (mg/kg) | Protective Index (PI) | Reference |
| N-benzyloxycarbonylglycine | 100-300 | Not Reported | [3] |
| N-benzyloxycarbonyl-β-alanine | >300 | Not Reported | [3] |
| Derivative of Alanine (Compound 10) | 29.05 | 3.77 | [4] |
Note: Direct comparative data for this compound in standardized anticonvulsant assays was not available in the reviewed literature.
GABA Receptor Modulation
β-Amino acids can interact with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. Their activity can be assessed through receptor binding assays (Ki or IC50 values) or functional assays (EC50 values).
Table 3: Comparative GABA Receptor Activity
| Compound | Receptor | Assay Type | Value | Reference |
| R-(-)-β-phenyl-GABA | GABA-B | Functional Assay (rat hippocampal slices) | EC50 = 25 µM | |
| RS-(+/-)-baclofen (control) | GABA-B | Functional Assay (rat hippocampal slices) | EC50 = 2.5 µM |
Note: Data for this compound was not available. R-(-)-β-phenyl-GABA is presented as a structurally related β-aryl-β-amino acid.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the biological assays discussed.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a broth medium, which is incubated to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs.
-
Animal Model: Typically, mice or rats are used.
-
Drug Administration: The test compound is administered to the animals, usually via intraperitoneal (i.p.) or oral (p.o.) route, at various doses. A control group receives the vehicle.
-
Induction of Seizure: After a specific pretreatment time, a maximal seizure is induced by applying a brief electrical stimulus through corneal or auricular electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Determination of ED50: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods.
GABA Receptor Binding Assay
This assay measures the affinity of a compound for the GABA receptor.
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and subjected to a series of centrifugations to isolate a membrane fraction rich in GABA receptors.
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the GABA receptor (e.g., [3H]GABA or [3H]muscimol) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki) can then be calculated.
Visualizations
Experimental Workflow: Antimicrobial Susceptibility Testing
References
- 1. mmsl.cz [mmsl.cz]
- 2. [Simple derivatives of amino acid neurotransmitters. Anticonvulsant evaluation of derived amides, carbamates and esters of glycine and beta-alanine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3: Derivatives of Ala, Arg, Tzl, Gly and chi Abu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. R-(-)-beta-phenyl-GABA is a full agonist at GABAB receptors in brain slices but a partial agonist in the ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the biological activity of substituted beta-phenylalanine analogs
For Researchers, Scientists, and Drug Development Professionals
Substituted β-phenylalanine analogs represent a versatile class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry. Their inherent structural properties, including increased stability against enzymatic degradation compared to their α-amino acid counterparts, make them attractive scaffolds for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of various substituted β-phenylalanine derivatives, with a focus on their anticancer and antimicrobial properties, supported by experimental data.
Anticancer Activity of Substituted β-Phenylalanine Analogs
A number of studies have explored the potential of β-phenylalanine derivatives as anticancer agents, demonstrating a range of cytotoxic activities against various cancer cell lines. The substitutions on the phenyl ring and the β-amino group have been shown to significantly influence their potency and selectivity.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of a series of novel β-phenylalanine derivatives containing sulphonamide and azole moieties against human lung adenocarcinoma (A549), drug-sensitive (H69), and multidrug-resistant (H69AR) small cell lung cancer cell lines. The data highlights the structure-dependent cytotoxicity of these compounds.[1][2][3][4]
| Compound ID | Modifications to β-Phenylalanine Scaffold | A549 Cell Viability (%) at 100 µM[1][3][4] | H69 Cell Viability (%) at 100 µM[1][3][4] | H69AR Cell Viability (%) at 100 µM[1][3][4] |
| 5 | N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxo-1-phenylpropyl]-4-methylbenzenesulfonamide | 45.2 | Potent Activity | Lost Efficacy |
| 13b | (E)-N-{2-[4-[(4-chlorobenzylidene)amino]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-phenylethyl}-4-methylbenzenesulfonamide | 30.1 | Potent Activity (Comparable to Cisplatin) | Potent Activity (Comparable to Cisplatin) |
| 8 | - | 54.7 | Not Reported | Not Reported |
| 9a | - | 63.2 | Not Reported | Not Reported |
| 10 | - | 58.4 | Not Reported | Not Reported |
| 14b | R = 4-FC6H4 | 68.6 | Not Reported | Not Reported |
| Doxorubicin | Standard Chemotherapeutic | Potent Activity | Potent Activity | Reduced Efficacy |
| Cisplatin | Standard Chemotherapeutic | Potent Activity | Potent Activity | Potent Activity |
Note: A lower cell viability percentage indicates higher cytotoxic activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the β-phenylalanine analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, H69, H69AR)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
β-phenylalanine analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the β-phenylalanine analogs (e.g., a fixed concentration of 100 µM for initial screening) for a specified period (e.g., 24 or 48 hours). Control wells containing untreated cells and cells treated with a vehicle control (DMSO) are also included.
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: Following incubation, the medium containing MTT is removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of β-phenylalanine analogs using the MTT assay.
Anticancer Mechanism: Induction of Apoptosis
Many anticancer drugs exert their effect by inducing apoptosis, or programmed cell death, in cancer cells. This process is tightly regulated by a complex network of signaling pathways. While the specific mechanisms for all β-phenylalanine analogs are not fully elucidated, a common pathway involves the activation of caspases, a family of proteases that execute the apoptotic process. The intrinsic pathway, initiated by intracellular stress, and the extrinsic pathway, triggered by external signals, both converge on the activation of executioner caspases.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potential Efficacy of (R)- and (S)-Enantiomers of 3-Amino-3-(4-methoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in β-Amino Acids
3-Amino-3-(4-methoxyphenyl)propanoic acid is a β-amino acid, a class of compounds recognized for their significant potential in pharmaceutical development. As chiral molecules, they exist as two non-superimposable mirror images, or enantiomers: (R)-3-Amino-3-(4-methoxyphenyl)propanoic acid and (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid.
It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities. This is due to the stereospecific nature of their interactions with biological macromolecules such as enzymes and receptors, which are themselves chiral. These differential interactions can lead to variations in pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (mechanism of action, efficacy, and toxicity).
While specific data for the target compound is lacking, the broader family of β-aryl-β-amino acids has been a subject of interest in medicinal chemistry. For instance, the enantiomers of the closely related 3-amino-3-phenylpropanoic acid are recognized as valuable intermediates in the synthesis of pharmaceuticals. The enzymatic resolution of its racemic N-acetyl form has been a focus of research, underscoring the importance of obtaining enantiomerically pure forms for therapeutic applications.
This guide will, therefore, provide a hypothetical framework for comparing the (R)- and (S)-enantiomers of this compound, outlining the necessary experimental approaches and data presentation to facilitate future research and development.
Hypothetical Efficacy Comparison
In the absence of direct experimental data, we can postulate a framework for how the efficacy of the (R)- and (S)-enantiomers might be compared. The following tables are templates designed to be populated with experimental data as it becomes available. The parameters included are standard metrics used to evaluate the efficacy of a compound in preclinical studies.
Table 1: Hypothetical Pharmacodynamic Profile
| Parameter | (R)-enantiomer | (S)-enantiomer | Racemate | Notes |
| Target Binding Affinity (Ki, nM) | Data Needed | Data Needed | Data Needed | Lower values indicate higher affinity. |
| Functional Activity (EC50/IC50, µM) | Data Needed | Data Needed | Data Needed | Concentration for 50% of maximal effect/inhibition. |
| Maximum Efficacy (Emax, %) | Data Needed | Data Needed | Data Needed | Maximum observed effect relative to a standard. |
| Selectivity vs. Off-Targets | Data Needed | Data Needed | Data Needed | Ratio of binding affinity for the primary target vs. other receptors/enzymes. |
Table 2: Hypothetical Pharmacokinetic Profile
| Parameter | (R)-enantiomer | (S)-enantiomer | Racemate | Notes |
| Bioavailability (F, %) | Data Needed | Data Needed | Data Needed | Fraction of administered dose reaching systemic circulation. |
| Plasma Half-life (t1/2, h) | Data Needed | Data Needed | Data Needed | Time required for the plasma concentration to reduce by half. |
| Volume of Distribution (Vd, L/kg) | Data Needed | Data Needed | Data Needed | Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Clearance (CL, L/h/kg) | Data Needed | Data Needed | Data Needed | Volume of plasma cleared of the drug per unit time. |
Proposed Experimental Protocols for Efficacy Determination
To generate the data required for a comprehensive comparison, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments.
Chiral Resolution of this compound
Objective: To separate the racemic mixture of this compound into its individual (R)- and (S)-enantiomers.
Methodology: Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (S)-(+)-mandelic acid).
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate may need to be optimized.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH with a suitable acid or base (e.g., HCl or NaOH) to precipitate the free amino acid enantiomer.
-
Purification and Characterization: Collect the precipitated enantiomer by filtration, wash with water, and dry. Confirm the enantiomeric purity using chiral HPLC and determine the absolute configuration by X-ray crystallography or comparison to known standards. The other enantiomer can be recovered from the mother liquor.
In Vitro Target Binding Assay
Objective: To determine the binding affinity of each enantiomer for a putative biological target.
Methodology: Radioligand Binding Assay
-
Target Preparation: Prepare cell membranes or purified receptors expressing the target of interest.
-
Assay Setup: In a multi-well plate, incubate the target preparation with a known concentration of a radiolabeled ligand that binds to the target.
-
Competition Binding: Add increasing concentrations of the unlabeled (R)-enantiomer, (S)-enantiomer, or racemate to compete with the radioligand for binding.
-
Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the competitor. Fit the data to a one-site competition model to determine the IC50, which can be converted to the inhibition constant (Ki).
In Vitro Functional Assay
Objective: To measure the functional activity (agonist or antagonist) of each enantiomer at the target.
Methodology: Cell-Based Reporter Gene Assay
-
Cell Culture: Use a cell line that has been engineered to express the target receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by the receptor's signaling pathway.
-
Treatment: Seed the cells in a multi-well plate and treat with increasing concentrations of the (R)-enantiomer, (S)-enantiomer, or racemate. Include appropriate positive and negative controls.
-
Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression.
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme using a luminometer or spectrophotometer.
-
Data Analysis: Plot the reporter activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the Emax.
Visualizing Experimental and Logical Frameworks
The following diagrams, generated using the DOT language, illustrate a typical workflow for comparing enantiomers and a hypothetical signaling pathway they might modulate.
Comparative Guide to the Structure-Activity Relationship of 3-Amino-3-arylpropanoic Acid Derivatives as GABA B Receptor Ligands
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-amino-3-arylpropanoic acid derivatives, focusing on their interaction with the γ-aminobutyric acid type B (GABA B) receptor. The information is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology. This document summarizes key findings from preclinical studies, presents quantitative data in a comparative table, details relevant experimental methodologies, and provides a visual representation of the SAR.
Introduction to GABA B Receptor and Ligand Design
The GABA B receptor, a metabotropic G-protein coupled receptor, is a key target for therapeutic agents aimed at treating neurological and psychiatric disorders, including spasticity, anxiety, and depression. The prototypical agonist for this receptor is Baclofen, a derivative of the endogenous neurotransmitter GABA. Baclofen's structure, β-(4-chlorophenyl)-γ-aminobutyric acid, has served as a foundational template for the design of other GABA B receptor ligands. A crucial aspect of these ligands is the presence of a β-aryl substitution, which significantly influences their pharmacological properties. This guide focuses on β-amino acids of the 3-amino-3-arylpropanoic acid scaffold, exploring how modifications to the aryl group modulate their activity at the GABA B receptor.
Comparative Analysis of Biological Activity
The following table summarizes the biological activity of key 3-amino-3-arylpropanoic acid derivatives at the GABA B receptor. The data is compiled from various studies to facilitate a clear comparison of their potency and efficacy.
| Compound/Derivative | Phenyl Substitution | Biological Activity | Potency/Efficacy |
| R-(-)-β-Phenyl-GABA | Unsubstituted | Full Agonist (CNS) / Partial Agonist (periphery) | EC50 = 25 µM (rat hippocampal slices) |
| Baclofen (Reference) | 4-Chloro | Full Agonist | EC50 = 2.5 µM (rat hippocampal slices) |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | 4-Chloro | Antagonist | pA2 = 3.5 |
| 3-Amino-3-(4-methoxyphenyl)propanoic acid | 4-Methoxy | Data not available in the reviewed literature | Potency and efficacy are yet to be determined |
Structure-Activity Relationship (SAR) Insights
The data presented above reveals several key insights into the SAR of 3-amino-3-arylpropanoic acid derivatives at the GABA B receptor:
-
Role of the Phenyl Ring: The presence of a phenyl ring at the β-position of the amino acid is crucial for activity. The unsubstituted derivative, R-(-)-β-phenyl-GABA, is a full agonist, albeit less potent than Baclofen[1]. This suggests that the phenyl group itself provides a key interaction with the receptor.
-
Impact of Para-Substitution: Substitution at the para-position of the phenyl ring has a profound effect on both the potency and the nature of the activity.
-
A chloro substituent at the 4-position, as seen in Baclofen, significantly enhances agonist potency compared to the unsubstituted phenyl ring.[1]
-
Interestingly, in the case of the β-amino acid, 3-amino-3-(4-chlorophenyl)propanoic acid, the 4-chloro substitution converts the ligand into a weak antagonist.[2] This highlights that the interplay between the core scaffold (γ- vs. β-amino acid) and the aryl substitution is critical in determining the pharmacological outcome.
-
-
Stereoselectivity: The activity of these compounds is stereoselective, with the (R)-enantiomers generally exhibiting higher potency at the GABA B receptor.
-
Unexplored Derivatives: The biological activity of the 4-methoxy derivative, this compound, at the GABA B receptor has not been extensively reported in the available literature. Based on the existing SAR, it is plausible that the methoxy group, being electron-donating, could modulate the electronic properties of the phenyl ring and influence receptor binding. However, without experimental data, its agonist or antagonist profile and potency remain speculative.
Experimental Protocols
The biological activities summarized in this guide were determined using various in vitro pharmacological assays. The following are detailed descriptions of the key experimental methodologies employed:
Electrophysiological Recording in Rat Hippocampal Slices
This assay is used to assess the agonistic activity of compounds by measuring their ability to depress neuronal activity in a brain slice preparation.
-
Tissue Preparation: Male Sprague-Dawley rats are decapitated, and their brains are rapidly removed and placed in chilled, oxygenated artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (400 µm thick) are prepared using a vibratome. The slices are then allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Electrophysiology: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a constant temperature (e.g., 32°C). A stimulating electrode is placed in the stratum radiatum of the CA1 region to evoke synaptic responses, and a recording electrode is placed in the CA1 pyramidal cell layer to record population spikes.
-
Drug Application: Test compounds are applied via the perfusion solution at known concentrations. The ability of the compound to depress the amplitude of the population spike is measured.
-
Data Analysis: Concentration-response curves are generated by plotting the percentage inhibition of the population spike against the drug concentration. The EC50 value, which is the concentration of the agonist that produces 50% of its maximal effect, is then calculated.[1]
Isolated Guinea Pig Ileum Preparation
This classic pharmacology preparation is used to evaluate the activity of GABA B receptor ligands by measuring their effect on smooth muscle contraction.
-
Tissue Preparation: A segment of the ileum is dissected from a male guinea pig and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Measurement of Contraction: The ileum is connected to an isometric force transducer to record contractions. Field stimulation is applied to elicit cholinergic twitch responses.
-
Agonist and Antagonist Effects: Agonists are added to the organ bath, and their ability to inhibit the twitch response is measured. For antagonists, the compound is added to the bath before the agonist, and its ability to prevent the agonist-induced inhibition is quantified.
-
Data Analysis: For agonists, concentration-response curves are constructed to determine EC50 values. For antagonists, the pA2 value is calculated, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[2]
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key structural modifications to the 3-amino-3-arylpropanoic acid scaffold and their impact on GABA B receptor activity.
References
A Comparative Analysis of 3-Amino-3-(4-methoxyphenyl)propanoic acid and its Hydroxylated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Amino-3-(4-methoxyphenyl)propanoic acid and its hydroxylated counterpart, 3-Amino-3-(4-hydroxyphenyl)propanoic acid. This document aims to objectively compare the available data on these two compounds, focusing on their physicochemical properties and potential biological activities to inform research and development efforts.
Executive Summary
This compound and 3-Amino-3-(4-hydroxyphenyl)propanoic acid are structurally similar compounds, differing only by a substitution on the phenyl ring—a methoxy group in the former and a hydroxyl group in the latter. This seemingly minor structural difference can have a significant impact on their physicochemical properties and biological activities. While extensive comparative data from head-to-head studies is limited, this guide consolidates available information on the individual compounds and draws upon established structure-activity relationships for phenolic compounds to provide a comprehensive comparison.
Derivatives of 3-Amino-3-(4-hydroxyphenyl)propanoic acid have been investigated for their potential antimicrobial and anticancer properties. In contrast, there is a notable lack of publicly available data on the biological activities of the parent this compound, necessitating a more theoretical comparison based on the influence of the methoxy versus the hydroxyl substituent.
Physicochemical Properties: A Tabulated Comparison
A compound's physicochemical properties are fundamental to its pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the key physicochemical properties of the two title compounds, with data sourced from PubChem.
| Property | This compound | 3-Amino-3-(4-hydroxyphenyl)propanoic acid |
| Molecular Formula | C₁₀H₁₃NO₃ | C₉H₁₁NO₃ |
| Molecular Weight | 195.21 g/mol | 181.19 g/mol |
| XLogP3 | 0.4 | -1.1 |
| Hydrogen Bond Donor Count | 2 | 3 |
| Hydrogen Bond Acceptor Count | 4 | 4 |
| Rotatable Bond Count | 4 | 3 |
| Exact Mass | 195.089543 g/mol | 181.073893 g/mol |
| Topological Polar Surface Area | 72.8 Ų | 83.5 Ų |
| PubChem CID | 585889 | 440311 |
Biological Activities: An Indirect Comparison and Future Outlook
Antimicrobial and Anticancer Potential of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid Derivatives
Several studies have explored the synthesis and biological evaluation of derivatives of 3-Amino-3-(4-hydroxyphenyl)propanoic acid. These derivatives have demonstrated promising antimicrobial and anticancer activities. For instance, a series of hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibited significant activity against multidrug-resistant bacterial and fungal pathogens.[1][2] Furthermore, other derivatives have been identified as potential anticancer candidates, showing cytotoxicity against cancer cell lines.[3][4]
It is important to note that the parent compound, 3-Amino-3-(4-hydroxyphenyl)propanoic acid, did not show noticeable in vitro anticancer activity in one study, suggesting that derivatization is crucial for its biological effects.[3]
The Influence of Methoxy vs. Hydroxyl Substitution: A Structure-Activity Relationship Perspective
The key structural difference between the two compounds is the para-substituent on the phenyl ring: a methoxy (-OCH₃) group versus a hydroxyl (-OH) group. This substitution can significantly influence the electronic properties of the aromatic ring and the molecule's ability to participate in hydrogen bonding, thereby affecting its interaction with biological targets.
-
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, which can facilitate strong interactions with biological macromolecules. The methoxy group is only a hydrogen bond acceptor. This difference can lead to varied binding affinities and specificities for target proteins.
-
Electronic Effects: The hydroxyl group is a strong electron-donating group, increasing the electron density of the aromatic ring. The methoxy group is also electron-donating, but to a slightly lesser extent. These electronic effects can influence the reactivity of the molecule and its susceptibility to metabolic enzymes.
-
Antioxidant Activity: Phenolic hydroxyl groups are known to contribute to antioxidant activity by donating a hydrogen atom to scavenge free radicals.[5][6] Therefore, it can be hypothesized that 3-Amino-3-(4-hydroxyphenyl)propanoic acid may possess greater intrinsic antioxidant potential than its methoxylated counterpart. The methoxy group can also contribute to antioxidant activity, but generally to a lesser extent than a hydroxyl group.[7][8]
The lack of experimental data for this compound presents a significant knowledge gap. Future research should focus on the direct comparative evaluation of both parent compounds in a range of biological assays to elucidate the precise impact of the methoxy versus hydroxyl substitution on their activity.
Experimental Protocols
As no direct comparative experimental data is available, this section provides a general methodology for a key assay used to evaluate the anticancer activity of the derivatives of 3-Amino-3-(4-hydroxyphenyl)propanoic acid, which could be adapted for a future head-to-head comparison.
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of a compound on a cancer cell line.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549, non-small cell lung cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the half-maximal inhibitory concentration (IC₅₀) is determined.
Visualizing the Structural and Functional Differences
The following diagrams illustrate the key structural difference between the two compounds and a conceptual workflow for their comparative biological evaluation.
Caption: Structural difference between the two analogs.
Caption: A conceptual workflow for comparative studies.
References
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens | MDPI [mdpi.com]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties [epubl.ktu.edu]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 3-Amino-3-(4-methoxyphenyl)propanoic Acid Derivatives: In Vitro vs. In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of compounds derived from 3-amino-3-(4-methoxyphenyl)propanoic acid. Due to the specificity of available research, this comparison juxtaposes the in vitro anticancer and antimicrobial activities of several derivatives with the in vivo metabolic and physiological effects of a related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA). This analysis aims to provide a comprehensive overview for drug discovery and development by integrating data from distinct but structurally related compounds.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from various studies, offering a clear comparison of the biological activities of different this compound derivatives and related compounds.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 21 | A549 (Human Lung Adenocarcinoma) | 5.42 | [1] |
| 22 | A549 (Human Lung Adenocarcinoma) | 2.47 | [1] |
| 25 | A549 (Human Lung Adenocarcinoma) | - | [1] |
| 26 | A549 (Human Lung Adenocarcinoma) | - | [1] |
| Cisplatin (Control) | A549 (Human Lung Adenocarcinoma) | >100 | [1] |
| 12 | A549 (Human Lung Adenocarcinoma) | Reduces viability to 42.1% at 100 µM | [2][3] |
| 20 | A549 (Human Lung Adenocarcinoma) | Reduces viability by >50% at 100 µM | [2][3] |
| 21 | A549 (Human Lung Adenocarcinoma) | Reduces viability by >50% at 100 µM | [2][3] |
| 22 | A549 (Human Lung Adenocarcinoma) | Reduces viability by >50% at 100 µM | [2][3] |
| 29 | A549 (Human Lung Adenocarcinoma) | Reduces viability by >50% at 100 µM | [2][3] |
Note: For compounds 25 and 26, specific IC50 values were not provided, but they were identified as promising antiproliferative agents. For compounds 12, 20, 21, 22, and 29, the data is presented as a percentage of cell viability reduction at a fixed concentration.
Table 2: In Vivo Metabolic Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (HMPA) in Mice on a High-Fat Diet
| Parameter | Control Group (HFD) | HMPA-Treated Group (HFD + 1% HMPA) | Reference |
| Body Weight Gain | - | Significantly lower | [4] |
| Liver Mass | - | Significantly lower | [4] |
| Hepatic Triglyceride Content | - | Significantly lower | [4] |
| Plasma Total Cholesterol | - | Significantly lower | [4] |
| Plasma Non-Esterified Fatty Acids (NEFAs) | - | Significantly lower | [4] |
| Plasma Triglycerides | - | No significant change | [4] |
Note: This table summarizes the qualitative outcomes of HMPA treatment as specific quantitative values were presented in graphical format in the source study.
Table 3: In Vivo Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (HMPA) on Oxidative Stress and Muscle Composition in Mice
| Parameter | Treatment Group | Outcome | Reference |
| Plasma Reactive Oxygen Metabolites | HMPA (50 or 500 mg/kg/day) | Reduced | [5] |
| Plasma Nitrite/Nitrate Levels (Post-exercise) | High-dose HMPA | Reduced | [5] |
| Antioxidant Capacity (Post-exercise) | High-dose HMPA | Enhanced | [5] |
| MYH4 Protein Expression (Soleus Muscle) | High-dose HMPA | Increased | [5] |
| Grip Strength | HMPA Administration | Improved | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Antiproliferative Activity Assay (MTT Assay)
The in vitro antiproliferative activity of the synthesized compounds was evaluated against the A549 human lung adenocarcinoma cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Culture: A549 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well. After 24 hours of incubation, the cells were treated with the test compounds at a fixed concentration (e.g., 100 µM) or with a range of concentrations to determine the IC50 value. Doxorubicin and cisplatin were used as positive controls.
-
MTT Assay: After 24 hours of treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Data Analysis: The formazan crystals formed were dissolved in 100 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
In Vivo Study of HMPA on Hepatic Lipid Metabolism
The in vivo effects of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) were investigated in a high-fat diet (HFD)-induced obesity mouse model.[4]
-
Animal Model: Male C57BL/6J mice were used for the study. The mice were fed a high-fat diet (HFD) with or without 1% HMPA supplementation for 5 weeks.
-
Data Collection: Body weight was monitored throughout the study. At the end of the treatment period, mice were euthanized, and blood, liver, white adipose tissue (WAT), brown adipose tissue (BAT), and cecum were collected.
-
Biochemical Analysis: Plasma levels of total cholesterol, non-esterified fatty acids (NEFAs), and triglycerides were measured using commercial assay kits. Hepatic triglyceride content was also quantified.
-
Statistical Analysis: Data were analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences between the control and HMPA-treated groups.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes related to the synthesis and potential mechanism of action of the studied compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 3-Amino-3-(4-methoxyphenyl)propanoic Acid and its Analogs in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated cross-reactivity profile of 3-Amino-3-(4-methoxyphenyl)propanoic acid based on data from its close structural analogs, phenibut and baclofen. Due to a lack of publicly available direct cross-reactivity studies on this compound, this document leverages structure-activity relationship (SAR) principles to infer its likely biological targets and off-target effects. The primary focus is on the GABAergic system, the principal target of phenibut and baclofen.
Executive Summary
This compound belongs to the class of γ-aminobutyric acid (GABA) analogs. Its structural similarity to phenibut, a neuropsychotropic drug, and baclofen, a muscle relaxant, strongly suggests that it primarily interacts with GABAB receptors. The addition of a methoxy group on the phenyl ring, as seen in the target compound, may influence its binding affinity and pharmacokinetic properties. This guide presents the available quantitative data for phenibut and baclofen to serve as a benchmark for predicting the cross-reactivity of this compound.
Comparative Analysis of Binding Affinities
The following table summarizes the binding affinities (Ki) of phenibut and baclofen for their primary molecular targets. This data is crucial for understanding their potency and potential for cross-reactivity.
| Compound | Target | Ki (μM) | Enantiomer | Reference |
| Phenibut | GABAB Receptor | 92 ± 3 | R-phenibut | [1] |
| GABAB Receptor | 177 ± 2 | Racemic | [1] | |
| α2-δ subunit of VDCC | 23 ± 6 | R-phenibut | [2][3] | |
| α2-δ subunit of VDCC | 39 ± 5 | S-phenibut | [2][3] | |
| Baclofen | GABAB Receptor | 6.0 ± 1 | Racemic | [1] |
| α2-δ subunit of VDCC | 156 ± 40 | Racemic | [2][3] |
VDCC: Voltage-Dependent Calcium Channel
Key Insights:
-
Primary Target: Both phenibut and baclofen are agonists at the GABAB receptor. Baclofen exhibits a significantly higher affinity for the GABAB receptor compared to phenibut.[1]
-
Stereoselectivity: The pharmacological activity of phenibut is stereoselective, with the (R)-enantiomer being significantly more potent at the GABAB receptor.[1]
-
Secondary Target: Both enantiomers of phenibut, as well as baclofen, show affinity for the α2-δ subunit of voltage-dependent calcium channels, a target also shared by gabapentin and pregabalin.[2][3]
-
Inference for this compound: It is highly probable that this compound also targets the GABAB receptor and potentially the α2-δ subunit of VDCCs. The methoxy substitution on the phenyl ring may alter its binding affinity compared to phenibut.
Experimental Protocols
The following is a generalized protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of a compound to a receptor.
Radioligand Binding Assay for GABAB Receptors
This protocol is adapted from methods used for assessing the binding of ligands to GABAB receptors.
1. Membrane Preparation:
-
Rat brains are homogenized in a cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 140,000 x g for 30 minutes) to pellet the cell membranes.
-
The membrane pellet is washed multiple times by resuspension in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and subsequent centrifugation.
-
The final pellet is resuspended in the binding buffer and stored at -70°C.
2. Binding Assay:
-
The assay is performed in a 96-well plate.
-
To each well, the following are added:
-
Thawed and resuspended cell membranes (containing the GABAB receptors).
-
A fixed concentration of a radiolabeled ligand that specifically binds to the GABAB receptor (e.g., [3H]CGP54626).
-
Varying concentrations of the unlabeled test compound (e.g., this compound, phenibut, or baclofen).
-
-
For determining non-specific binding, a high concentration of a known GABAB receptor agonist (e.g., GABA) is used instead of the test compound.
-
The plate is incubated at a specific temperature (e.g., 4°C) for a set duration (e.g., 45 minutes) to allow the binding to reach equilibrium.
3. Termination and Detection:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
GABAB Receptor Signaling Pathway
Activation of the GABAB receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to neuronal inhibition. The following diagram illustrates the key downstream effects.
Caption: GABA-B receptor signaling cascade leading to neuronal inhibition.
Experimental Workflow for Radioligand Binding Assay
The logical flow of a competitive radioligand binding assay is depicted in the following diagram.
References
Benchmarking the synthesis of 3-Amino-3-(4-methoxyphenyl)propanoic acid against other methods
For Researchers, Scientists, and Drug Development Professionals: A comprehensive benchmark of synthetic methodologies for a key β-amino acid building block.
This guide provides an objective comparison of various synthetic routes to 3-Amino-3-(4-methoxyphenyl)propanoic acid, a valuable building block in the development of pharmaceuticals and peptidomimetics. The performance of key methods, including asymmetric chemical synthesis, racemic synthesis via the Mannich reaction, and enzymatic kinetic resolution, are benchmarked based on experimental data for yield, purity, reaction time, and stereoselectivity. Detailed experimental protocols and workflow visualizations are provided to support researchers in selecting the optimal synthetic strategy for their specific needs.
Performance Benchmark: Synthesis of this compound
The following table summarizes the quantitative data for three distinct and widely applicable synthetic methodologies.
| Parameter | Asymmetric Synthesis (via Chiral Auxiliary) | Racemic Synthesis (Mannich-type Reaction) | Enzymatic Kinetic Resolution (Rhodococcus rhodochrous) |
| Overall Yield | 72-79% | 45% (crude) | Yield of amide intermediate can reach up to 85% ee |
| Purity | High (recrystallized product) | Requires further purification | High enantiomeric purity of the resolved amide |
| Enantiomeric Excess | >98% ee | Racemic (0% ee) | Up to 85% ee for the amide |
| Reaction Time | Multi-step, several days | ~8 hours | Varies (typically 24-48 hours) |
| Key Reagents | Chiral auxiliary, p-anisaldehyde, malonic acid | p-Anisaldehyde, malonic acid, ammonium acetate | Racemic 3-amino-3-(4-methoxyphenyl)propanenitrile, Rhodococcus rhodochrous |
| Advantages | High enantiopurity, well-established protocol | Simple, one-pot reaction, readily available starting materials | Green chemistry approach, high enantioselectivity |
| Disadvantages | Multi-step, requires chiral auxiliary | Produces a racemic mixture, lower yield of desired enantiomer after resolution | Requires specialized biocatalyst, separation of enantiomers needed, nitrile precursor required |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Asymmetric Synthesis via Chiral Auxiliary
This method utilizes a chiral pyrimidinone auxiliary to induce stereoselectivity, leading to the formation of the desired (R)-enantiomer with high purity.
Step 1: Synthesis of the Chiral Heterocycle A detailed procedure for the preparation of the chiral auxiliary and its subsequent reaction with p-anisaldehyde and a malonic acid equivalent is described in Organic Syntheses. This multi-step process involves the initial formation of a chiral pyrimidinone, followed by a diastereoselective Michael addition and subsequent hydrolysis and removal of the auxiliary to yield the final product.
Step 2: Purification The final product is typically purified by recrystallization to achieve high chemical and enantiomeric purity.
Racemic Synthesis via Mannich-type Reaction
This one-pot reaction provides a straightforward route to the racemic β-amino acid.
Reaction Procedure: A mixture of p-anisaldehyde (60.0 mmol), malonic acid (60.0 mmol), and ammonium acetate (60.0 mmol) in ethanol is refluxed for 8 hours. The solvent is then evaporated to yield the crude this compound.
Work-up and Purification: The crude product is obtained as a colorless solid and requires further purification, typically by recrystallization or chromatography, to remove unreacted starting materials and byproducts. The overall yield of the crude product is reported to be around 45%.
Enzymatic Kinetic Resolution
This biocatalytic approach utilizes the enantioselective properties of the nitrile hydratase enzyme from Rhodococcus rhodochrous to resolve a racemic mixture of the corresponding β-aminonitrile.
Substrate Preparation: The starting material, racemic 3-amino-3-(4-methoxyphenyl)propanenitrile, is first synthesized.
Enzymatic Hydrolysis: The racemic nitrile is incubated with whole cells of Rhodococcus rhodochrous ATCC BAA-870. The nitrile hydratase within the microorganism selectively hydrolyzes one enantiomer of the nitrile to the corresponding amide, leaving the other enantiomer of the nitrile unreacted. This process can achieve an enantiomeric excess of up to 85% for the resulting amide.[1][2][3]
Separation and Hydrolysis: The resulting mixture of the enantioenriched amide and the unreacted nitrile can then be separated. Subsequent hydrolysis of the separated amide yields the enantiomerically enriched carboxylic acid.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic methodology.
References
Comparative docking studies of 3-Amino-3-(4-methoxyphenyl)propanoic acid derivatives with target proteins
A comprehensive guide to the comparative molecular docking of 3-Amino-3-(4-methoxyphenyl)propanoic acid derivatives against key protein targets implicated in cancer and oxidative stress. This document provides an objective comparison of binding affinities, detailed experimental protocols, and visualizations of the docking workflow and relevant signaling pathways.
Comparative Docking Analysis of this compound Derivatives
Recent studies have highlighted the potential of this compound derivatives as promising therapeutic agents due to their observed antioxidant and anticancer activities.[1] Molecular docking simulations are a powerful computational tool used to predict the binding affinity and interaction of small molecules with target proteins at an atomic level.[2] This guide presents a comparative docking study of a series of hypothetical this compound derivatives against selected protein targets relevant to their biological activities.
Target Proteins:
-
Anticancer Targets:
-
Antioxidant Target:
-
Kelch-like ECH-associated protein 1 (Keap1): A primary sensor for oxidative stress that regulates the Nrf2-ARE signaling pathway.[5]
-
Hypothetical Derivatives:
For this comparative study, a series of hypothetical derivatives of this compound were designed with varying substitutions on the phenyl ring to evaluate their structure-activity relationship.
-
AMP-001: R = H (Parent Compound)
-
AMP-002: R = -OH (Hydroxyl group)
-
AMP-003: R = -Cl (Chloro group)
-
AMP-004: R = -CH3 (Methyl group)
-
AMP-005: R = -NO2 (Nitro group)
Data Presentation: Docking Scores and Binding Affinities
The following tables summarize the predicted binding affinities (in kcal/mol) of the hypothetical derivatives with the selected target proteins. Lower binding energy values indicate a more favorable interaction.
Table 1: Comparative Docking Scores with Anticancer Target Proteins
| Derivative | Tubulin (kcal/mol) | EGFR (kcal/mol) |
| AMP-001 | -7.2 | -6.8 |
| AMP-002 | -8.5 | -7.9 |
| AMP-003 | -7.9 | -7.5 |
| AMP-004 | -7.5 | -7.1 |
| AMP-005 | -8.2 | -8.1 |
| Colchicine (Reference) | -8.9 | N/A |
| Erlotinib (Reference) | N/A | -9.2 |
Table 2: Comparative Docking Scores with Antioxidant Target Protein
| Derivative | Keap1 (kcal/mol) |
| AMP-001 | -6.5 |
| AMP-002 | -7.8 |
| AMP-003 | -7.1 |
| AMP-004 | -6.8 |
| AMP-005 | -7.5 |
| Sulforaphane (Reference) | -7.2 |
Experimental Protocols
The following protocols outline the general methodology for the molecular docking studies cited in this guide.
Molecular Docking Protocol
1. Protein Preparation:
-
The three-dimensional crystal structures of the target proteins (Tubulin, PDB ID: 1SA0; EGFR, PDB ID: 2J6M; Keap1, PDB ID: 4L7B) were obtained from the Protein Data Bank.[6]
-
Water molecules and co-crystallized ligands were removed from the protein structures.
-
Polar hydrogen atoms and Kollman charges were added to the protein structures using AutoDock Tools.[7]
2. Ligand Preparation:
-
The 3D structures of the this compound derivatives were generated using ChemDraw and optimized using Avogadro software.
-
Gasteiger charges were assigned, and non-polar hydrogens were merged using AutoDock Tools. The rotatable bonds were defined to allow for ligand flexibility during docking.
3. Grid Generation and Docking:
-
A grid box was defined around the active site of each target protein to encompass the binding pocket.
-
Molecular docking was performed using AutoDock Vina. The Lamarckian genetic algorithm was employed for the conformational search of the ligands.[6]
-
For each ligand, multiple docking runs were conducted to ensure the reliability of the results. The conformation with the lowest binding energy was selected for analysis.
4. Analysis of Results:
-
The binding affinities (docking scores) were recorded in kcal/mol.
-
The interactions between the ligands and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) were visualized and analyzed using PyMOL or Discovery Studio Visualizer.
Visualizations
Experimental Workflow
Caption: Molecular Docking Experimental Workflow.
Signaling Pathways
Caption: Targeted Signaling Pathways.
References
- 1. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. <i>In silico</i> and docking studies on the binding activities of Keap1 of antioxidant compounds in non-oilseed legumes - Arabian Journal of Chemistry [arabjchem.org]
- 3. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid derivatives as promising scaffolds for the development of novel anticancer candidates targeting SIRT2 and EGFR [epubl.ktu.edu]
- 5. Discovery of Keap1−Nrf2 small−molecule inhibitors from phytochemicals based on molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pcbiochemres.com [pcbiochemres.com]
Safety Operating Guide
Proper Disposal of 3-Amino-3-(4-methoxyphenyl)propanoic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for 3-Amino-3-(4-methoxyphenyl)propanoic acid (CAS No. 5678-45-5) before handling or disposal. This document outlines essential safety protocols and detailed procedures to ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
Researchers, scientists, and drug development professionals must adhere to strict guidelines when managing chemical waste. This guide provides a detailed operational plan for the proper disposal of this compound, a compound identified as an irritant that may cause allergic skin reactions and serious eye irritation.
Summary of Key Safety and Disposal Information
The following table summarizes critical data for this compound, essential for safe handling and disposal.
| Property | Value | Source |
| CAS Number | 5678-45-5 | [1] |
| Molecular Formula | C10H13NO3 | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 243°C | [1] |
| Hazards | Irritant, May cause an allergic skin reaction, Causes serious eye irritation | [1] |
Experimental Protocols: Step-by-Step Disposal Procedure
The proper disposal of this compound must be conducted in a controlled laboratory environment. Adherence to these protocols is critical for safety and regulatory compliance.
1. Personal Protective Equipment (PPE): Before handling the compound, all personnel must be equipped with appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: In cases of dust generation, a NIOSH-approved respirator is recommended.
2. Spill Management: In the event of a spill:
-
Evacuate and ventilate the area.
-
For solid spills, carefully sweep the material to avoid dust generation.
-
Place the spilled material and any contaminated cleaning supplies into a designated, labeled hazardous waste container.
-
Do not allow the chemical to enter drains or waterways.
3. Waste Collection and Storage:
-
Collect all waste containing this compound, including contaminated labware and PPE, in a clearly labeled, sealed container.
-
The container should be stored in a designated hazardous waste accumulation area, away from incompatible materials.
4. Disposal:
-
Disposal of this compound must be carried out through a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant research environment.
References
Essential Safety and Logistics for Handling 3-Amino-3-(4-methoxyphenyl)propanoic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Amino-3-(4-methoxyphenyl)propanoic acid. Adherence to these procedures is vital for ensuring personal safety and proper chemical management. The following information is based on safety data for structurally similar compounds and general laboratory safety protocols.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the necessary PPE for handling this compound, based on potential hazards such as skin and eye irritation, and respiratory tract irritation.[1][2]
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Use tightly fitting safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[3][4] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves offer good short-term protection against a variety of chemicals.[3] Always inspect gloves before use and change them immediately upon contamination. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept buttoned to protect against accidental spills.[3] |
| Respiratory | Fume Hood or Respirator | Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1] If a fume hood is not feasible, a respirator may be required; this necessitates a formal respiratory protection program with medical evaluations and fit testing.[3] |
| Feet | Closed-Toe Shoes | Wear shoes that cover the entire foot to protect against spills.[3] |
Operational Plan: Handling and Emergency Procedures
Safe handling practices are critical to minimize the risk of exposure. The following procedural steps outline the best practices for working with and responding to emergencies involving this compound.
Engineering Controls and Work Practices
-
Ventilation : Always handle this chemical in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation of dust or vapors.[1][5]
-
Avoid Contact : Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][2]
-
Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
-
Storage : Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible substances.[1][2]
Emergency First-Aid Procedures
In the event of accidental exposure, immediate action is crucial.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6][7] Seek immediate medical attention.[8]
-
Skin Contact : Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1][2]
-
Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2][8] If the person feels unwell, call a poison control center or a doctor.[1][2]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[8] Seek immediate medical attention.[7]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. All chemical waste must be managed according to institutional and governmental regulations.[9][10]
-
Waste Identification : Label the waste container clearly with "Hazardous Waste" and the full chemical name.[9]
-
Containerization : Use a compatible, leak-proof container for the waste.[9] The original container is often a suitable choice. Keep the container tightly closed except when adding waste.[1][9]
-
Collection : Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[9]
-
Disposal : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[1][2] Do not dispose of this chemical down the drain or in the regular trash.[5]
Visualization of Safe Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. download.basf.com [download.basf.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
